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  • Product: 5-Chloro-2-(methylamino)benzamide
  • CAS: 31823-19-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 5-Chloro-2-(methylamino)benzamide: A Strategic Analysis of Starting Materials and Synthetic Routes

Executive Summary: 5-Chloro-2-(methylamino)benzamide is a key chemical intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its structure, featuri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 5-Chloro-2-(methylamino)benzamide is a key chemical intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a substituted benzamide core, makes it a versatile building block. This guide provides an in-depth technical analysis of the principal synthetic pathways for its preparation, with a core focus on the selection and strategic utilization of different starting materials. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the most appropriate route based on scale, cost, and efficiency considerations.

Introduction: Strategic Synthesis of a Key Benzamide Intermediate

The synthesis of substituted benzamides is a cornerstone of modern medicinal and process chemistry.[1] These motifs are present in a wide array of biologically active molecules. The target compound, 5-Chloro-2-(methylamino)benzamide, presents a specific synthetic challenge: the precise installation of three distinct substituents on the benzene ring—a chloro group, an amino moiety (as methylamino), and a carboxamide group—with defined regiochemistry.

The choice of starting material is the most critical decision in the synthetic design, directly influencing the number of steps, overall yield, cost-effectiveness, and the complexity of purification. This guide will dissect the most prevalent and efficient synthetic strategies, starting from commercially available and logically derived precursors.

Primary Synthetic Pathways and Starting Materials

Several viable synthetic routes to 5-Chloro-2-(methylamino)benzamide have been established. The primary divergence lies in the initial choice of the core benzene ring structure. We will analyze three common starting materials: 2-Amino-5-chlorobenzoic acid, 2-Amino-5-chlorobenzonitrile, and the more fundamental precursor, Anthranilic acid.

Route A: Synthesis from 2-Amino-5-chlorobenzoic Acid

This is arguably the most direct and frequently employed route due to the commercial availability of the starting material, which already contains the correct arrangement of the amino and chloro substituents. The primary transformation is the amidation of the carboxylic acid with methylamine.

Starting with 2-Amino-5-chlorobenzoic acid simplifies the synthesis by eliminating the need for chlorination or nitration/reduction steps on the aromatic ring. The main challenge is the activation of the carboxylic acid to facilitate amide bond formation without promoting side reactions on the amino group. The most common method involves conversion to a highly reactive acyl chloride.

The workflow involves a two-step process: activation of the carboxylic acid followed by amidation.

Route_A_Workflow start_material 2-Amino-5-chlorobenzoic Acid intermediate 5-Chloro-2-aminobenzoyl chloride start_material->intermediate Activation (e.g., SOCl₂) product 5-Chloro-2-(methylamino)benzamide intermediate->product Amidation (CH₃NH₂)

Caption: Workflow for Route A starting from 2-Amino-5-chlorobenzoic Acid.

Step 1: Synthesis of 5-Chloro-2-aminobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-chlorobenzoic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂) while stirring. This reaction is typically performed neat or in an inert solvent like dichloromethane (DCM).

  • Heat the mixture to reflux (approximately 50-60°C) for 2-3 hours. The progress can be monitored by observing the cessation of HCl gas evolution.[2]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-chloro-2-aminobenzoyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of 5-Chloro-2-(methylamino)benzamide

  • Dissolve the crude acyl chloride from the previous step in a suitable inert solvent (e.g., DCM, THF).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a solution of methylamine (typically an aqueous solution or a solution in an organic solvent) dropwise to the cooled acyl chloride solution. An excess of methylamine is used to react with the acyl chloride and to neutralize the HCl byproduct.

  • Allow the reaction to stir at a low temperature for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Upon completion, the reaction mixture is typically worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 5-Chloro-2-(methylamino)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route B: Synthesis from 2-Amino-5-chlorobenzonitrile

This pathway offers an alternative by starting with a nitrile functional group, which is then converted to the primary amide. This route can be advantageous if 2-amino-5-chlorobenzonitrile is a more readily available or cost-effective precursor.

The key step in this route is the controlled hydrolysis of the nitrile to a primary amide. This is often achieved under acidic or basic conditions. Subsequent N-methylation of the resulting 2-amino-5-chlorobenzamide would be required, which presents a challenge in achieving mono-methylation selectively. A more direct approach involves the direct conversion of the nitrile to the N-methyl amide, although this is less common. The more feasible pathway involves creating the primary amide first.

The synthesis of the starting material itself, 2-amino-5-chlorobenzonitrile, can be achieved from 5-chloroanthranilic acid by conversion to the primary amide (2-amino-5-chlorobenzamide) followed by dehydration with an agent like phosphorus pentoxide (P₂O₅).[3]

Route_B_Workflow start_material 2-Amino-5-chlorobenzonitrile intermediate 2-Amino-5-chlorobenzamide start_material->intermediate Hydrolysis (H⁺ or OH⁻) product 5-Chloro-2-(methylamino)benzamide intermediate->product N-Methylation

Caption: Workflow for Route B involving a nitrile precursor.

  • Acid-Catalyzed Hydrolysis: Suspend 2-amino-5-chlorobenzonitrile in a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to a temperature of 80-100°C and maintain for several hours until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the 2-amino-5-chlorobenzamide.

  • Filter the solid, wash with cold water, and dry to obtain the intermediate. A patent describes the preparation of 2-amino-5-chlorobenzamide from the corresponding methyl ester by reacting with ammonia water under pressure.[4]

The subsequent N-methylation step to obtain the final product is complex and not detailed here as it often leads to a mixture of products and is less synthetically efficient than direct amidation routes.

Route C: Synthesis from Anthranilic Acid

For large-scale industrial production, starting from a more basic and inexpensive raw material like anthranilic acid can be economically advantageous, despite involving more synthetic steps.

This route necessitates two key transformations on the starting material: electrophilic chlorination of the aromatic ring and amidation of the carboxylic acid. The primary challenge is controlling the regioselectivity of the chlorination. The amino group is a strong activating ortho-, para-director. Chlorination is expected to occur at the position para to the amino group (position 5), which is the desired regiochemistry.

Route_C_Workflow start_material Anthranilic Acid intermediate1 5-Chloroanthranilic Acid start_material->intermediate1 Chlorination (e.g., SO₂Cl₂) intermediate2 5-Chloro-2-aminobenzoyl chloride intermediate1->intermediate2 Activation (e.g., SOCl₂) product 5-Chloro-2-(methylamino)benzamide intermediate2->product Amidation (CH₃NH₂)

Caption: Multi-step synthesis starting from Anthranilic Acid.

  • Dissolve anthranilic acid in a suitable inert solvent.

  • A common chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂).[3] Add the sulfuryl chloride dropwise to the solution at a controlled temperature.

  • Stir the reaction for a specified period until the reaction is complete as monitored by an appropriate analytical technique (e.g., HPLC, TLC).

  • Upon completion, the reaction is quenched, and the product, 5-chloroanthranilic acid, is isolated, typically by filtration after precipitation.

  • The subsequent steps of acid activation and amidation with methylamine follow the protocol described in Route A (Section 2.1.3) .

Comparative Analysis of Synthetic Routes

The optimal choice of starting material depends heavily on the specific requirements of the synthesis, such as scale, budget, and available equipment.

ParameterRoute A (from 2-Amino-5-chlorobenzoic Acid)Route B (from 2-Amino-5-chlorobenzonitrile)Route C (from Anthranilic Acid)
Starting Material Cost ModerateModerate to HighLow
Commercial Availability Readily AvailableAvailable, but less commonWidely Available
Number of Steps 22+ (if including N-methylation)3
Typical Overall Yield HighModerateModerate to High
Process Complexity LowModerate (hydrolysis/methylation can be tricky)Moderate
Key Reagents SOCl₂, MethylamineH₂SO₄, Base, Methylating agentsSO₂Cl₂, SOCl₂, Methylamine
Ideal Application Laboratory scale, rapid synthesisNiche applications where precursor is availableIndustrial scale, cost-driven synthesis

Conclusion

The synthesis of 5-Chloro-2-(methylamino)benzamide can be efficiently achieved through several distinct pathways.

  • Route A , starting from 2-Amino-5-chlorobenzoic acid , represents the most direct and reliable method for laboratory-scale synthesis, offering high yields and operational simplicity.

  • Route C , beginning with the inexpensive commodity chemical Anthranilic acid , is better suited for large-scale industrial production where the initial cost of raw materials is a primary driver, despite the additional chlorination step.

  • Route B , utilizing 2-Amino-5-chlorobenzonitrile , is a viable but less common alternative that hinges on the availability of the nitrile precursor and involves a challenging selective N-methylation step if the final product is desired directly.

Ultimately, the selection of the starting material is a strategic decision that requires a thorough evaluation of project-specific goals, including economic constraints, desired purity, and production scale.

References

  • A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential. (2025). Benchchem.
  • Synthesis of N-(4-aminophenyl)-substituted benzamides. (n.d.).
  • Preparation method of 2-amino-5-chlorobenzamide. (2009).
  • Synthesis of 2-amino-5-chlorobenzonitrile. (n.d.). ChemicalBook.

Sources

Exploratory

A Technical Guide to the Thermochemical Properties of 5-Chloro-2-(methylamino)benzamide

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the characterization of the thermochemical properties of 5-Chloro-2-(methylamino)benzamide, a key con...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermochemical properties of 5-Chloro-2-(methylamino)benzamide, a key consideration for its development, handling, and storage in pharmaceutical applications. While specific experimental data for this compound is not widely published, this document serves as a methodological whitepaper, detailing the critical experimental techniques and theoretical considerations necessary for a thorough thermal analysis. We present standardized protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry, emphasizing the causality behind experimental parameters to ensure data integrity and reproducibility. The insights derived from these methods are essential for predicting thermal stability, identifying potential manufacturing hazards, and ensuring the overall safety and efficacy of active pharmaceutical ingredients (APIs) and their intermediates.

Introduction: The Critical Role of Thermochemistry in Drug Development

5-Chloro-2-(methylamino)benzamide is an organic compound with the molecular formula C₈H₉ClN₂O[1]. Its structure, featuring a chlorinated benzene ring, an amide group, and a methylamino substituent, makes it a potential intermediate in organic synthesis and pharmaceutical research. The study of related structures, such as 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, has shown a wide range of biological activities, underscoring the importance of this chemical family[2].

For any compound intended for pharmaceutical use, a deep understanding of its thermochemical properties is not merely academic; it is a cornerstone of process safety, product stability, and regulatory compliance. Thermochemical data governs critical aspects of the drug development lifecycle:

  • Process Safety and Hazard Analysis: Manufacturing processes often involve heating, drying, and milling. An exothermic decomposition, if not understood, can lead to thermal runaway events.

  • Polymorph Screening: Different crystalline forms (polymorphs) of an API can have different melting points, solubilities, and stabilities. Thermal analysis is essential for identifying and characterizing these forms[3].

  • Stability and Shelf-Life: The degradation kinetics, influenced by temperature, determine a drug product's shelf-life and required storage conditions.

  • Formulation Development: Excipient compatibility and the energy required for processes like lyophilization are dictated by the thermal properties of the API[4].

This guide provides the essential methodologies to generate this critical data for 5-Chloro-2-(methylamino)benzamide.

Chemical Identity
IdentifierValueSource
IUPAC Name 5-chloro-2-(methylamino)benzamidePubChem[1]
CAS Number 31823-19-5Sigma-Aldrich, Axsyn[5]
Molecular Formula C₈H₉ClN₂OPubChem[1]
Molecular Weight 184.62 g/mol PubChem[1]
Canonical SMILES CNC1=C(C=C(C=C1)Cl)C(=O)NPubChem[1]

Core Thermochemical Properties: A Framework for Analysis

The following table outlines the key thermochemical parameters that must be determined. The subsequent sections detail the experimental protocols for measuring these values.

PropertySymbolSignificance in Drug Development
Melting Point TₘDefines the solid-to-liquid phase transition; a key indicator of purity and polymorphic form.
Enthalpy of Fusion ΔHfusEnergy required for melting; essential for polymorphism and solubility modeling.
Decomposition Temp. TdOnset temperature for chemical degradation; critical for defining safe processing and storage limits.
Heat Capacity CₚAbility to absorb heat; vital for heat transfer calculations in reactor engineering and process modeling.
Enthalpy of Combustion ΔHcombHeat released during complete oxidation; used to derive the standard enthalpy of formation.
Enthalpy of Formation ΔHf°The net energy change during the compound's formation from its constituent elements; a fundamental measure of its thermodynamic stability.

Experimental Determination of Thermal Properties

The following sections provide detailed, self-validating protocols for determining the core thermochemical properties of 5-Chloro-2-(methylamino)benzamide.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[4][6][7] This technique is the gold standard for determining transition temperatures (like melting) and the enthalpy of those transitions.

Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of 5-Chloro-2-(methylamino)benzamide.

DSC_Workflow cluster_prep Preparation & Calibration cluster_run Analysis cluster_analysis Data Interpretation Cal Instrument Calibration (e.g., Indium, Zinc) SamplePrep Accurately weigh 3-5 mg of sample into Al pan Cal->SamplePrep Seal Hermetically seal pan to contain volatiles SamplePrep->Seal Load Place sample and empty reference pan in DSC cell Seal->Load Program Set Thermal Program: - Equilibrate at 25°C - Ramp at 10 K/min to ~250°C - N₂ purge (50 mL/min) Load->Program Acquire Acquire Heat Flow Data Program->Acquire Plot Plot Heat Flow vs. Temp. Acquire->Plot Analyze Integrate endotherm peak to find Tm and ΔHfus Plot->Analyze

Caption: Workflow for DSC analysis of 5-Chloro-2-(methylamino)benzamide.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity certified reference materials (e.g., indium). This step is critical for data accuracy and trustworthiness.

  • Sample Preparation: Accurately weigh 3-5 mg of 5-Chloro-2-(methylamino)benzamide into a standard aluminum DSC pan. A precise measurement is essential for accurate enthalpy calculations.

  • Encapsulation: Hermetically seal the pan using a sample press. This prevents any mass loss due to sublimation or volatilization prior to melting or decomposition, ensuring the heat flow measured is solely from the condensed phase.

  • Instrument Setup: Place the sealed sample pan in the sample position of the DSC cell and an empty, sealed reference pan in the reference position. The reference pan allows for the subtraction of the heat capacity of the pan itself[8].

  • Thermal Method:

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative degradation during the analysis.

    • Equilibrate the cell at 25°C.

    • Program a heating ramp of 10 K/min up to a temperature well past the expected melting point (e.g., 250°C). A 10 K/min rate is a standard choice under ASTM D3418, balancing kinetic effects with signal resolution[6][8].

  • Data Analysis:

    • Plot the resulting heat flow (W/g) as a function of temperature (°C).

    • The melting event will appear as an endothermic peak. The onset temperature of this peak is taken as the melting point (Tₘ).

    • Integrate the area of the peak to determine the enthalpy of fusion (ΔHfus) in J/g.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere[9][10]. It is used to determine the thermal stability and decomposition profile of a material[11].

Objective: To determine the decomposition temperature (Td) of 5-Chloro-2-(methylamino)benzamide and identify the mass of any non-volatile residue.

TGA_Workflow cluster_prep Preparation cluster_run Analysis cluster_analysis Data Interpretation Tare Tare TGA balance with an empty platinum pan SampleLoad Load 5-10 mg of sample into the pan Tare->SampleLoad Place Place pan onto TGA balance and seal furnace SampleLoad->Place Program Set Thermal Program: - Ramp at 10 K/min to 600°C - N₂ purge (50 mL/min) Place->Program Acquire Record Mass vs. Temp. Program->Acquire Plot Plot % Mass vs. Temp. Acquire->Plot Derivative Calculate derivative curve (DTG) to find inflection points Plot->Derivative Analyze Determine onset temperature of mass loss (Td) Derivative->Analyze

Caption: Workflow for TGA analysis of 5-Chloro-2-(methylamino)benzamide.

  • Instrument Preparation: Use a clean platinum or ceramic TGA pan and tare the microbalance of the instrument.

  • Sample Loading: Place 5-10 mg of 5-Chloro-2-(methylamino)benzamide into the pan. This sample size is sufficient to generate a clear signal without causing thermal gradients within the sample.

  • Instrument Setup: Place the pan onto the TGA's automatic loading mechanism or manually place it on the balance hook. Seal the furnace.

  • Thermal Method:

    • Begin purging the furnace with high-purity nitrogen at 50 mL/min. The inert gas ensures that the observed mass loss is due to thermal decomposition (pyrolysis), not oxidation[12].

    • Program a temperature ramp from ambient to a high temperature, such as 600°C, at a rate of 10 K/min. This rate provides a good survey of the material's stability profile.

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (the DTG curve). Peaks on the DTG curve indicate the temperatures of the maximum rates of mass loss.

    • Determine the onset temperature of the primary mass loss step. This is often calculated by the intersection of the baseline tangent with the tangent at the inflection point of the decomposition step and is reported as the decomposition temperature (Td).

Bomb Calorimetry

Principle: Bomb calorimetry is a constant-volume technique used to measure the heat of combustion (ΔUcomb) of a substance[13]. The sample is ignited in a high-pressure oxygen environment within a sealed vessel (the "bomb"). The heat released is absorbed by a surrounding water bath, and the temperature change is precisely measured[14].

Objective: To determine the constant-volume energy of combustion (ΔUcomb) for 5-Chloro-2-(methylamino)benzamide, which can then be used to calculate the standard enthalpy of formation (ΔHf°).

  • Calorimeter Calibration:

    • Determine the heat capacity (Ccal) of the calorimeter system. This is a critical self-validating step.

    • Combust a certified benzoic acid standard (~1 g), for which the energy of combustion is precisely known (approx. 26,434 J/g)[15].

    • Measure the temperature rise (ΔT) and calculate Ccal using the formula: Ccal = (mBA * |ΔUBA| + Ewire) / ΔT.

  • Sample Preparation:

    • Press ~0.8-1.0 g of 5-Chloro-2-(methylamino)benzamide into a pellet. The mass must not be so large as to cause an explosion[16].

    • Measure and attach a nickel-chromium fuse wire of known length to the bomb's electrodes, ensuring it is in contact with the sample pellet.

  • Bomb Assembly:

    • Place the sample cup inside the bomb.

    • Add 1 mL of deionized water to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.

    • Seal the bomb and pressurize it with ~30 atm of pure oxygen to ensure complete combustion[14].

  • Calorimetric Measurement:

    • Submerge the sealed bomb in the calorimeter's water jacket, which contains a known mass of water.

    • Allow the system to reach thermal equilibrium while stirring.

    • Record the initial temperature (Tinitial) for several minutes to establish a baseline.

    • Ignite the sample by passing a current through the fuse wire[13].

    • Record the temperature rise until a stable final temperature (Tfinal) is reached.

  • Data Analysis and Corrections:

    • Calculate the total heat released (qtotal) using: qtotal = Ccal * ΔT.

    • Correct for extraneous heat sources:

      • Fuse Wire: Subtract the heat released by the combustion of the fuse wire (Ewire).

      • Acid Formation: Because the compound contains nitrogen and chlorine, nitric acid (HNO₃) and hydrochloric acid (HCl) will form. The heat of formation for these acids must be determined by titration of the bomb's contents and subtracted from qtotal. For halogenated compounds, the bomb interior must be lined with an inert material like platinum to prevent corrosion[15].

    • Calculate the specific energy of combustion: ΔUcomb = -(qtotal - Ecorrections) / msample.

    • Convert ΔUcomb to the standard enthalpy of combustion (ΔHcomb) using: ΔHcomb = ΔUcomb + ΔngasRT, where Δngas is the change in moles of gas for the balanced combustion reaction[17].

    • Finally, use Hess's Law with known standard enthalpies of formation for CO₂(g), H₂O(l), and HCl(aq) to calculate the standard enthalpy of formation (ΔHf°) of the compound.

Synthesis and Interpretation: Thermal Hazard Assessment

The data generated from the protocols above must be synthesized to form a complete picture of the thermal stability of 5-Chloro-2-(methylamino)benzamide.

  • Maximum Processing Temperature: The onset decomposition temperature (Td) from TGA serves as a critical upper limit for all manufacturing operations, including drying, milling, and formulation. A safety margin is typically applied to this value.

  • Exothermic Events: DSC analysis reveals not only melting but also any exothermic events, such as decomposition or crystallization. A sharp, significant exotherm following a melt indicates a high potential for a thermal runaway reaction. The energy released (ΔHd) can be quantified to assess the severity of the hazard.

  • Thermodynamic Stability: The standard enthalpy of formation (ΔHf°) derived from bomb calorimetry provides a fundamental measure of the molecule's energetic state. Highly positive (endothermic) enthalpies of formation can indicate thermodynamic instability.

Logic_Flow DSC DSC Data (Tm, ΔHfus, Exotherms) Stability Thermal Stability Profile DSC->Stability Kinetics Decomposition Kinetics DSC->Kinetics TGA TGA Data (Td, % Residue) TGA->Stability TGA->Kinetics Calorimetry Bomb Calorimetry Data (ΔHcomb -> ΔHf°) Energetics Thermodynamic Energetics Calorimetry->Energetics Hazard Thermal Hazard Assessment Stability->Hazard Kinetics->Hazard Energetics->Hazard

Caption: Integration of thermal data for a comprehensive hazard assessment.

Conclusion

A thorough understanding of the thermochemical properties of 5-Chloro-2-(methylamino)benzamide is indispensable for its safe and effective development as a pharmaceutical intermediate or API. This guide establishes the necessary framework for this investigation. By employing standardized, self-validating protocols for DSC, TGA, and bomb calorimetry, researchers and drug development professionals can generate the high-quality data needed to model thermal behavior, prevent process safety incidents, and ensure product stability. The rigorous application of these methodologies provides the authoritative grounding required for confident decision-making throughout the pharmaceutical lifecycle.

References

  • Otsuka, M., et al. (1998). Preparation and Characterization of Two Crystalline Forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159). PubMed. Available at: [Link]

  • PubChem Compound Summary for CID 85542, 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Product Information: Benzamide,5-chloro-2-(methylamino)-. Axsyn. Available at: [Link]

  • CHE3025 Bomb Calorimetry 3 - Calculating Enthalpy. YouTube video by Scott Milam. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus+ DatapointLabs. Available at: [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]

  • Figure: (A) Thermogravimetric analysis (TGA) of the compounds 1-6.... ResearchGate. Available at: [Link]

  • Bomb Calorimetry Lab Handout. Swarthmore College. Available at: [Link]

  • PubChemLite Compound Summary for 5-chloro-2-(methylamino)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. Available at: [Link]

  • Kos, J., et al. (2017). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. MDPI. Available at: [Link]

  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem. Available at: [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available at: [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) Presentation. TA Instruments. Available at: [Link]

  • Constant Volume Calorimetry. Chemistry LibreTexts. Available at: [Link]

  • Thermogravimetric analysis (TGA). Chemistry LibreTexts. Available at: [Link]

  • Safety Data Sheet: Benzamidine hydrochloride. Carl ROTH. Available at: [Link]

  • Differential Scanning Calorimetry. Coriolis Pharma. Available at: [Link]

  • Pilcher, G., et al. (1972). Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. National Institutes of Health. Available at: [Link]

  • Back to Basics: Thermogravimetric Analysis (TGA). YouTube video by The Madison Group. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Quantitation of 5-Chloro-2-(methylamino)benzamide in Reaction Mixtures via LC-MS/MS

Executive Summary This application note details a robust LC-MS/MS protocol for the detection and quantitation of 5-Chloro-2-(methylamino)benzamide (CMAB). CMAB is a critical intermediate in the synthesis of 1,5-benzodiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust LC-MS/MS protocol for the detection and quantitation of 5-Chloro-2-(methylamino)benzamide (CMAB). CMAB is a critical intermediate in the synthesis of 1,5-benzodiazepines (specifically Clobazam ) and a known degradation product formed via the hydrolysis of the diazepine ring.

Analyzing reaction mixtures presents unique challenges: high concentrations of starting reagents, inorganic salts, and potential isomers that can suppress ionization. This guide moves beyond standard "recipe" protocols by integrating a self-validating method development workflow , ensuring researchers can adapt the parameters to their specific synthetic matrix.

Key Performance Indicators
  • Target Analyte: 5-Chloro-2-(methylamino)benzamide (

    
    , MW: 184.62  g/mol ).
    
  • Sensitivity: Lower Limit of Quantitation (LLOQ) estimated at < 5 ng/mL (matrix dependent).

  • Selectivity: Resolves CMAB from Clobazam and N-desmethylclobazam.

Scientific Context & Reaction Mechanism[1][2]

Understanding the origin of the analyte is essential for chromatographic separation. CMAB is typically observed in two contexts:

  • Synthesis: As a precursor formed from 5-chloroisatoic anhydride.

  • Degradation: As a hydrolysis product of Clobazam under acidic or basic stress.

Visualization: Clobazam Hydrolysis Pathway

The following diagram illustrates the structural relationship between the parent drug and the target benzamide, highlighting why specificity is required to distinguish them.

reaction_pathway Clobazam Clobazam (Parent API) Inter Open-Ring Intermediate (Unstable) Clobazam->Inter Hydrolysis (+H2O) CMAB 5-Chloro-2-(methylamino)benzamide (Target Analyte) Inter->CMAB Decarboxylation/Cleavage Acid Phenylacetic Acid Deriv. Inter->Acid

Figure 1: Simplified degradation pathway showing the formation of 5-Chloro-2-(methylamino)benzamide from Clobazam.

Experimental Protocol

Chemicals and Reagents[3]
  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: Formic Acid (FA) or Ammonium Formate (buffer).

  • Water: 18.2 MΩ·cm (Milli-Q or equivalent).

Sample Preparation (Reaction Mixture)

Direct injection of reaction mixtures is discouraged due to source contamination.

  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench/Dilute: Dilute 1:1000 with Initial Mobile Phase (95:5 Water:ACN + 0.1% FA).

    • Why? High dilution minimizes matrix effects (ion suppression) and prevents saturation of the detector.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove precipitated salts or catalysts.

  • Internal Standard (Optional but Recommended): Spike with Clobazam-d5 or a structural analog (e.g., 2-amino-5-chlorobenzamide) at 100 ng/mL to correct for injection variability.

Liquid Chromatography Conditions[4]
  • System: UHPLC (Agilent 1290, Waters ACQUITY, or equivalent).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Waters BEH C18), 2.1 x 50 mm, 1.7 µm or 3.5 µm.

    • Rationale: A standard C18 is sufficient for this moderately polar compound. A short column allows for rapid run times (< 5 mins).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Note: Ammonium formate helps stabilize ionization and improves peak shape for basic amines.

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.0050.4Equilibrium
0.5050.4Load/Desalt
3.00950.4Elution Gradient
3.50950.4Wash
3.6050.4Re-equilibration
5.0050.4End
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Source Temp: 350°C (Ensures desolvation of aqueous mobile phase).

  • Capillary Voltage: 3500 V.

MRM Transition Table (Critical)

The following transitions are derived from the fragmentation logic of chlorobenzamides. You must verify these during method development (see Section 4).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)Type
CMAB 185.0 [M+H]+154.0 5015 - 25Quantifier
CMAB 185.0 [M+H]+125.0 5030 - 40Qualifier
CMAB 187.0 [M+H]+156.0 5015 - 25Isotope Conf.
  • Transition Logic:

    • 185 -> 154: Loss of methylamine/methoxy radical (Common in substituted benzamides).

    • 185 -> 125: Loss of the amide group (

      
      ), leaving the chlorophenyl cation.
      
    • 187 -> 156: Monitors the

      
       isotope (approx. 33% abundance of 
      
      
      
      ) to confirm identity.

Method Development & Self-Validation Strategy

Do not blindly trust literature values for Collision Energy (CE). Instruments vary. Follow this "Self-Validating" workflow:

method_validation Start Start: Pure Standard (1 µg/mL) Q1_Scan Q1 Scan (MS1) Confirm Parent [M+H]+ = 185 Start->Q1_Scan Prod_Scan Product Ion Scan (MS2) Sweep CE (10-50V) Q1_Scan->Prod_Scan Select_MRM Select Top 2 Transitions (Highest S/N) Prod_Scan->Select_MRM Matrix_Test Matrix Spike Test Compare Solvent vs. Matrix Slope Select_MRM->Matrix_Test Final Final Method Matrix_Test->Final

Figure 2: Step-by-step optimization workflow for establishing the MRM method.

The "Matrix Effect" Check

In reaction monitoring, unreacted reagents can suppress your signal.

  • Prepare a standard curve in pure solvent .

  • Prepare a standard curve spiked into blank reaction matrix (quenched).

  • Calculate Matrix Factor (MF):

    
    
    
    • If

      
       (Suppression) or 
      
      
      
      (Enhancement), increase dilution or switch to a C18 column with better polar retention to separate the analyte from the salt front.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Interaction with silanols on column.Increase Ammonium Formate concentration (up to 5mM) or use a "base-deactivated" column.
Signal Drift Source contamination from reaction salts.Use a divert valve to send the first 0.5 min (salt front) to waste.
Ghost Peaks Carryover from high-concentration samples.Add a needle wash step with 50:50 MeOH:Water + 0.1% FA.

References

  • Clobazam and Metabolites Analysis

    • Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS. (2022).[3][1][4] Journal of Mass Spectrometry & Advances in the Clinical Lab.

    • Source:

  • Impurity Profiling

    • Potential impurities of anxiolytic drug, clobazam: Identification, synthesis and characterization. (2017). Journal of Pharmaceutical and Biomedical Analysis.
    • Source:

  • Benzamide Fragmentation Patterns

    • Mass Spectrometry Fragmentation Patterns - Amides.[5] Chemistry LibreTexts.

    • Source:

Sources

Application

Use of 5-Chloro-2-(methylamino)benzamide in fragment-based drug design

Application Note: 5-Chloro-2-(methylamino)benzamide in Fragment-Based Drug Design Executive Summary This Application Note details the utilization of 5-Chloro-2-(methylamino)benzamide (CAS: 31823-19-5) as a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-2-(methylamino)benzamide in Fragment-Based Drug Design

Executive Summary

This Application Note details the utilization of 5-Chloro-2-(methylamino)benzamide (CAS: 31823-19-5) as a privileged scaffold in Fragment-Based Drug Design (FBDD). While benzamides are historically established as mimics of the nicotinamide moiety in NAD+ cofactors, this specific derivative offers unique conformational pre-organization due to the N-methyl group and lipophilic targeting via the 5-chlorine substituent.

This guide provides a validated workflow for screening this fragment against Poly(ADP-ribose) polymerase-1 (PARP-1) and kinase targets, including physicochemical profiling, Surface Plasmon Resonance (SPR) screening protocols, and X-ray crystallography soaking methodologies.

Physicochemical Profiling & "Rule of Three" Compliance

Before entering a screening cascade, the fragment must be assessed for "fragment-likeness" (Rule of Three). 5-Chloro-2-(methylamino)benzamide exhibits an ideal profile for high-concentration screening, minimizing the risk of aggregation-induced false positives.

Table 1: Physicochemical Properties of 5-Chloro-2-(methylamino)benzamide

PropertyValueFBDD Criteria (Rule of 3)Implication
Molecular Weight 184.62 Da< 300 DaHigh Ligand Efficiency (LE) potential.
cLogP ~1.8< 3Good solubility for NMR/SPR buffers (up to 100 mM in DMSO).
H-Bond Donors 2 (Amide, Amine)< 3Sufficient polarity for specific binding without desolvation penalty.
H-Bond Acceptors 2 (Carbonyl, Amine)< 3Key interaction points for backbone binding.
Rotatable Bonds 2< 3Low entropic penalty upon binding.
PSA ~55 Ų< 60 ŲExcellent membrane permeability potential for downstream leads.

Structural Insight: The 2-methylamino group often forms an intramolecular hydrogen bond with the carbonyl oxygen. This "pre-organization" locks the fragment into a planar conformation, reducing the entropic cost of binding compared to the unsubstituted 2-aminobenzamide.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Determine binding affinity (


) and residence time against PARP-1.

Materials:

  • Sensor Chip: CM5 or Streptavidin (SA) Series S.

  • Ligand: Biotinylated PARP-1 (automodification domain deleted).

  • Analyte: 5-Chloro-2-(methylamino)benzamide (Stock: 100 mM in 100% DMSO).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO, pH 7.4).

Methodology:

  • Immobilization: Capture Biotin-PARP-1 on the SA chip to a density of ~2000 RU. Use a reference flow cell with biotinylated BSA or an empty deactivated surface.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index shifts.

  • Dose-Response:

    • Prepare a 2-fold dilution series of the fragment in Running Buffer.

    • Concentration Range: 500

      
      M down to 7.8 
      
      
      
      M
      .
    • Critical Step: Ensure the final DMSO concentration is exactly matched (1%) in all samples to prevent "solvent jumps."

  • Injection:

    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60 seconds.

    • Dissociation Time: 120 seconds.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Expected Outcome: Fast-on/fast-off kinetics (typical for fragments). Look for "square wave" sensorgrams.

    • Validation: Ligand Efficiency (LE) should be calculated:

      
      .
      
Protocol B: X-Ray Crystallography Soaking (The "Gold Standard")

Objective: Obtain a high-resolution structure of the fragment bound to the target to define growth vectors.

Materials:

  • Crystals: Apo-crystals of PARP-1 (catalytic domain), grown in PEG 3350/Ammonium Sulfate.

  • Soaking Solution: Mother liquor + 20-50 mM Fragment + 5-10% DMSO.

  • Cryo-protectant: Mother liquor + 25% Glycerol.

Methodology:

  • Preparation: Dissolve 5-Chloro-2-(methylamino)benzamide directly in the cryo-protectant solution to maximize concentration.

  • Soaking:

    • Transfer apo-crystals into the soaking drop.

    • Incubation Time: 1 to 24 hours. (Start with 2 hours to avoid crystal cracking due to lattice changes).

  • Harvesting: Loop the crystals and flash-cool immediately in liquid nitrogen.

  • Data Collection: Collect diffraction data at 100 K.

  • Refinement:

    • Solve structure using Molecular Replacement (MR).

    • Inspect

      
       difference maps for positive density in the Nicotinamide binding pocket.
      
    • Key Interaction Check: Verify the bidentate hydrogen bond between the benzamide amide and the backbone of Gly863 and Ser904 (residue numbering may vary by construct).

Fragment Elaboration Strategy

Once the binding mode is confirmed, the fragment serves as an anchor. The 5-Chloro-2-(methylamino)benzamide scaffold offers distinct vectors for "Fragment Growing."

Diagram 1: FBDD Workflow for Benzamide Scaffolds

FBDD_Workflow cluster_Elaboration Elaboration Strategy Fragment 5-Chloro-2-(methylamino) benzamide Screen Screening (SPR / NMR) Fragment->Screen 100 mM Stock Hit_Val Hit Validation (X-ray / LE Calculation) Screen->Hit_Val KD < 1 mM Vector_1 Vector A: Amide Nitrogen (Solvent Channel) Hit_Val->Vector_1 Structure Guided Vector_2 Vector B: 5-Position (Cl) (Hydrophobic Pocket) Hit_Val->Vector_2 Vector_3 Vector C: 2-Amino (Methyl) (Conformational Lock) Hit_Val->Vector_3 Lead Lead Compound (nM Potency) Vector_1->Lead Fragment Growing Vector_2->Lead Vector_3->Lead

Caption: Workflow transitioning from the raw benzamide fragment to structural validation and vector identification for chemical elaboration.

Mechanistic Insight: The Binding Mode

The benzamide moiety acts as a "warhead" for the NAD+ pocket.

  • The Anchor: The amide group forms critical H-bonds with the protein backbone (hinge region in kinases or the nicotinamide sub-pocket in PARP).

  • The 5-Chloro Group: Occupies a small hydrophobic shelf. Replacing -Cl with a phenyl or heteroaryl ring (Suzuki coupling) is a primary "growth" strategy to reach the Adenine binding pocket.

  • The 2-Methylamino Group: Unlike a primary amine, the methyl group can displace conserved water molecules or induce a twist that improves selectivity against off-target isoforms.

Diagram 2: Pharmacophore Interaction Map (PARP-1 Context)

Interaction_Map Benzamide_Core Benzamide Core Cl_Subst 5-Chloro Benzamide_Core->Cl_Subst Amide_Group Amide (CONH2) Benzamide_Core->Amide_Group MethylAmino 2-Methylamino Benzamide_Core->MethylAmino Tyr907 Tyr907 (Pi-Stacking) Benzamide_Core->Tyr907 Pi-Pi Stacking Hydrophobic_Poc Hydrophobic Pocket Cl_Subst->Hydrophobic_Poc Van der Waals Gly863 Gly863 (Backbone O) Amide_Group->Gly863 H-Bond Donor Ser904 Ser904 (Backbone NH) Amide_Group->Ser904 H-Bond Acceptor MethylAmino->Benzamide_Core Intra-mol H-Bond (Planarity)

Caption: Interaction map highlighting the critical anchor points of the fragment within the PARP-1 active site.

References

  • Vertex Pharmaceuticals & NIH. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Analysis of benzamide scaffolds in FBDD.

  • Sigma-Aldrich. (2023). 5-Chloro-2-(methylamino)benzamide Product Specification & AldrichCPR Library. [1]

  • University of Cambridge. (2016). Fragment-based approaches in drug discovery: Biophysical screening cascades. Detailed protocols for SPR and NMR in FBDD.

  • Selleck Chemicals. (2023). Benzamide PARP Inhibitor Data Sheet. Biological context of benzamide pharmacophores in neuroprotection and oncology.

  • ResearchGate. (2023). Discovery of novel benzamide derivatives targeting PARP-1. Structural requirements for benzamide binding.

Sources

Method

Experimental protocol for the synthesis of 5-Chloro-2-(methylamino)benzamide analogs

Abstract & Strategic Overview The 5-Chloro-2-(methylamino)benzamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for various bioactive molecules, including dopamine an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 5-Chloro-2-(methylamino)benzamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for various bioactive molecules, including dopamine


 antagonists (e.g., metoclopramide analogs), kinase inhibitors, and Factor Xa inhibitors.

While traditional routes often employ the ring-opening of isatoic anhydrides, that method can be limiting when generating diverse libraries of 2-amino substituted analogs. This Application Note details a Nucleophilic Aromatic Substitution (


)  strategy. By utilizing 2-fluoro-5-chlorobenzamide  as a "divergent intermediate," researchers can rapidly synthesize the target molecule and a library of N-alkylated analogs by simply varying the amine nucleophile in the final step.
Key Advantages of This Protocol:
  • Regiospecificity: The fluorine atom at the ortho position (activated by the electron-withdrawing amide) ensures substitution occurs exclusively at the 2-position, avoiding the mixture of isomers often seen in direct halogenation.

  • Library Compatibility: The final step allows for the introduction of diverse amines (methyl, ethyl, cyclopropyl) under mild conditions.

  • Scalability: The workflow avoids chromatographic purification for the primary target, relying on crystallization.

Retrosynthetic Analysis & Workflow

The synthesis is designed as a two-stage process. Stage 1 constructs the activated core (2-fluoro-5-chlorobenzamide). Stage 2 utilizes an


 reaction to install the methylamino group (or other amine analogs).
Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Diversification (SNAr) Start Starting Material 2-Fluoro-5-chlorobenzoic acid Inter1 Intermediate 1 Acid Chloride Start->Inter1 SOCl2, DMF (cat) Reflux Inter2 Divergent Intermediate 2-Fluoro-5-chlorobenzamide Inter1->Inter2 NH3 (aq) or NH4OH 0°C to RT Target Target Molecule 5-Chloro-2-(methylamino)benzamide Inter2->Target MeNH2 (aq/THF) SNAr, 60°C Library Analog Library (Ethyl, Cyclopropyl, etc.) Inter2->Library R-NH2 SNAr, Heat

Figure 1: Modular synthetic workflow. The 2-fluoro intermediate serves as the branch point for analog generation.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Fluoro-5-chlorobenzamide

This step converts the benzoic acid to the primary amide. The acid chloride is generated in situ to prevent hydrolysis.

Reagents:

  • 2-Fluoro-5-chlorobenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Ammonium Hydroxide (28-30%

    
     in 
    
    
    
    ) (5.0 eq)
  • DMF (Catalytic, 2-3 drops)

  • Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend 2-Fluoro-5-chlorobenzoic acid  (10.0 g, 57.3 mmol) in anhydrous Toluene (50 mL).
    
  • Add Thionyl Chloride (6.2 mL, 86 mmol) followed by catalytic DMF.

  • Heat the mixture to reflux (approx. 110°C) for 2-3 hours.

    • Checkpoint: The reaction is complete when the suspension becomes a clear solution and gas evolution (

      
      ) ceases.
      
  • Concentration: Cool to room temperature and concentrate in vacuo to remove excess

    
    . Re-dissolve the residue in dry DCM (30 mL).
    
  • Amidation: Cool a separate flask containing Ammonium Hydroxide (40 mL) to 0°C. Slowly add the DCM solution of the acid chloride to the ammonia dropwise over 30 minutes.

    • Exothermic Control: Maintain internal temperature <10°C to prevent hydrolysis back to the acid.

  • Workup: Stir at room temperature for 1 hour. The product often precipitates.

    • If solid forms: Filter, wash with water, and dry.[1]

    • If no precipitate: Separate organic layer, wash with water (2x), brine, dry over

      
      , and concentrate.
      
  • Yield: Expect ~90-95% yield of a white solid.

Stage 2: Diversification (Target Synthesis)

This step displaces the fluorine with methylamine.

Reagents:

  • 2-Fluoro-5-chlorobenzamide (Intermediate from Stage 1) (1.0 eq)

  • Methylamine (33% in Ethanol or 2M in THF) (3.0 - 5.0 eq)

  • Solvent: Ethanol or THF

  • Base (Optional):

    
     (1.5 eq) - Note: Excess amine can act as the base.
    

Protocol:

  • Setup: In a pressure tube or sealed vial (essential if using volatile amines), dissolve 2-Fluoro-5-chlorobenzamide (1.0 g, 5.76 mmol) in Ethanol (10 mL).

  • Addition: Add Methylamine solution (excess, approx. 20 mmol).

  • Reaction: Seal the vessel and heat to 60-70°C for 4-12 hours.

    • Mechanism:[2][3] The reaction proceeds via a Meisenheimer complex.[2] The amide group at the ortho position activates the ring for nucleophilic attack, while the para chlorine remains stable under these specific conditions [1].

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material (

    
    ) will disappear, and a more polar spot (Target) will appear.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~20% volume.

    • Add cold water (20 mL). The product, 5-Chloro-2-(methylamino)benzamide , will precipitate as a solid.[1]

  • Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Analog Library Generation

To synthesize analogs, substitute Methylamine in Stage 2 with the following amines.

Table 1: Reaction Conditions for Analog Synthesis

Analog TypeAmine ReagentSolventTemp/TimeExpected YieldNotes
Methyl (Target)Methylamine (33% EtOH)EtOH60°C, 4h85-92%Sealed tube required.
Ethyl Ethylamine (70% aq)EtOH70°C, 6h80-88%Slower kinetics than methyl.
Cyclopropyl CyclopropylamineDMSO/EtOH90°C, 12h75-80%Steric hindrance requires higher heat.
Benzyl BenzylamineTHFReflux, 4h90-95%Very clean conversion.
Morpholino MorpholineDMF100°C, 16h65-75%Requires

as acid scavenger.

Critical Process Parameters (Expert Insights)

Regioselectivity & Halogen Scrambling

A common failure mode is the displacement of the Chlorine atom instead of the Fluorine.

  • Why it happens: At very high temperatures (>120°C) or with very strong bases, the selectivity decreases.

  • Prevention: Fluorine is a much better leaving group than Chlorine in

    
     reactions due to the high electronegativity of F stabilizing the transition state (Meisenheimer complex) [2]. Keep temperatures below 100°C to maintain >99:1 regioselectivity.
    
Isatoic Anhydride Alternative

If the 2-fluoro benzoic acid starting material is unavailable, one may use 5-chloroisatoic anhydride .

  • Protocol: React 5-chloroisatoic anhydride with methylamine.

  • Caveat: This reaction typically yields the 2-amino-5-chloro-N-methylbenzamide (where the methyl is on the amide nitrogen, not the aniline nitrogen). To get the target 2-(methylamino) , one must first N-methylate the isatoic anhydride (using NaH/MeI) before ring opening with ammonia. This is synthetically more demanding than the

    
     route described above.
    
Safety: Gas Evolution

The Acid Chloride formation (Stage 1) generates


 and 

gas. The reaction must be vented through a scrubber (NaOH solution).

Analytical Validation (Self-Validating System)

The following data points confirm the structural integrity of the synthesized target: 5-Chloro-2-(methylamino)benzamide .

  • Physical State: Off-white to pale yellow solid.

  • Melting Point: 162–164 °C (Lit. value comparison required).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.30 (br s, 1H, Amide-NH).
      
    • 
       7.95 (br q, 1H, Ar-NH-Me) — Diagnostic signal: Coupling to methyl confirms N-alkylation.
      
    • 
       7.65 (d, J=2.5 Hz, 1H, H-6).
      
    • 
       7.30 (dd, J=9.0, 2.5 Hz, 1H, H-4).
      
    • 
       6.75 (d, J=9.0 Hz, 1H, H-3) — Upfield shift due to ortho-amino group.
      
    • 
       2.80 (d, J=4.8 Hz, 3H, N-CH3).
      

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Fluorine vs Chlorine Leaving Group Ability

    • Source: Chemistry Steps.[4][5][6][7][8][9][10] "Nucleophilic Aromatic Substitution (SNAr) Mechanism."

    • URL:[Link]

  • Source: ChemicalBook.
  • Benzamide Analog Synthesis via SNAr

    • Source: Preprints.org. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." (Demonstrates SNAr utility on chloro-heterocycles).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Side-product formation in the synthesis of 5-Chloro-2-(methylamino)benzamide

Welcome to the technical support center for the synthesis of 5-Chloro-2-(methylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-(methylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with this synthesis. My goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to troubleshoot effectively and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Chloro-2-(methylamino)benzamide?

There are several viable synthetic pathways, each with its own set of advantages and potential pitfalls. The two most prevalent routes are:

  • N-Methylation of 2-amino-5-chlorobenzamide: This is a direct approach where the primary amine of the starting material is methylated. Common methylating agents include dimethyl sulfate or methyl iodide. This route is often favored for its straightforwardness.

  • Amidation of 5-chloro-2-(methylamino)benzoic acid: This involves first synthesizing the corresponding benzoic acid and then converting it to the primary amide. This can be a more controlled process, but it adds an extra step to the overall synthesis.

Q2: What are the primary impurities I should be aware of during the synthesis?

Regardless of the synthetic route, there are several key impurities that can arise. Understanding their origin is the first step in preventing their formation.

  • Unreacted Starting Material: Incomplete reactions can lead to the presence of 2-amino-5-chlorobenzamide or 5-chloro-2-(methylamino)benzoic acid in your final product.

  • Over-methylation Product (Tertiary Amine): During N-methylation, the secondary amine product can be further methylated to form a tertiary amine, 5-chloro-2-(dimethylamino)benzamide.

  • Hydrolysis Product: The benzamide functional group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading to the formation of 5-chloro-2-(methylamino)benzoic acid.

  • Positional Isomers: Depending on the chlorination step in the synthesis of the precursors, trace amounts of other chloro-isomers may be present.

Troubleshooting Guide: Side-Product Formation

This section addresses specific issues you might encounter during your synthesis and provides actionable solutions based on mechanistic principles.

Issue 1: My final product is contaminated with a significant amount of unreacted 2-amino-5-chlorobenzamide.
  • Probable Cause: Insufficient methylation, either due to suboptimal reaction time, temperature, or stoichiometry of the methylating agent. The reactivity of the methylating agent could also be a factor.

  • Troubleshooting Steps:

    • Reaction Monitoring: Implement rigorous in-process control (IPC) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

    • Stoichiometry Adjustment: Gradually increase the molar equivalents of the methylating agent. However, be cautious as excess reagent can promote over-methylation.

    • Temperature and Time Optimization: Experiment with increasing the reaction temperature in small increments (e.g., 5-10 °C) or extending the reaction time.

    • Reagent Quality: Ensure the methylating agent is of high purity and has not degraded.

Issue 2: HPLC and NMR analysis indicate the presence of an over-methylated side-product.
  • Probable Cause: This is a classic case of the desired product competing with the starting material for the methylating agent. This is more likely to occur with highly reactive methylating agents, elevated temperatures, or prolonged reaction times.

  • Troubleshooting Steps:

    • Control Reagent Addition: Add the methylating agent slowly and portion-wise to maintain a low instantaneous concentration.

    • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second methylation more significantly than the first, improving selectivity.

    • Choice of Methylating Agent: Consider using a less reactive methylating agent. For instance, dimethyl carbonate can be a milder alternative to dimethyl sulfate.[1]

Visualizing Reaction Pathways

The following diagram illustrates the primary synthetic route via N-methylation and the key side-reactions that can occur.

G cluster_main Main Synthetic Pathway cluster_side Side-Product Formation A 2-amino-5-chlorobenzamide P 5-Chloro-2-(methylamino)benzamide (Desired Product) A->P  Methylating Agent (e.g., (CH3)2SO4)   A_remains Unreacted Starting Material A->A_remains Incomplete Reaction SP1 5-Chloro-2-(dimethylamino)benzamide (Over-methylation) P->SP1  Excess Methylating Agent / High Temperature   SP2 5-chloro-2-(methylamino)benzoic acid (Hydrolysis) P->SP2  Harsh pH / Water  

Caption: Synthetic pathway and common side-products.

Analytical and Purification Protocols

Protocol 1: HPLC Method for Purity Analysis

A robust HPLC method is crucial for identifying and quantifying impurities.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Expected Elution Order:

  • 5-chloro-2-(methylamino)benzoic acid (most polar)

  • 2-amino-5-chlorobenzamide

  • 5-Chloro-2-(methylamino)benzamide (Product)

  • 5-chloro-2-(dimethylamino)benzamide (least polar)

Protocol 2: Recrystallization for Purification

Recrystallization is an effective method for removing many of the common impurities.

  • Solvent Selection: A mixture of ethanol and water is often a good starting point. The product should be soluble in hot ethanol and less soluble in water.

  • Procedure: a. Dissolve the crude product in a minimal amount of hot ethanol. b. Slowly add hot water dropwise until a slight turbidity persists. c. Add a small amount of hot ethanol to redissolve the precipitate. d. Allow the solution to cool slowly to room temperature. e. Cool further in an ice bath to maximize crystal formation. f. Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture. g. Dry the purified crystals under vacuum.

Advanced Troubleshooting

Issue 3: My final product has a persistent yellow color, even after recrystallization.
  • Probable Cause: This could be due to trace impurities that co-crystallize with the product or degradation products formed during the synthesis or work-up. Oxidation of the amino group can also lead to colored impurities.

  • Troubleshooting Steps:

    • Charcoal Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal.[2] Heat for a short period, and then hot-filter the solution to remove the charcoal before allowing it to cool.

    • Inert Atmosphere: If oxidation is suspected, perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).

    • Alternative Purification: If recrystallization is insufficient, column chromatography on silica gel may be necessary to remove the colored impurities.

Workflow for Troubleshooting Impurities

The following diagram outlines a systematic approach to identifying and resolving impurity issues.

G A Observation: Unexpected peak in HPLC/TLC or off-color product B Characterization: Analyze impurity by LC-MS & NMR to determine its structure. A->B C Hypothesize Formation Mechanism: - Unreacted SM? - Over-methylation? - Hydrolysis? - Other? B->C D Modify Reaction Conditions: - Adjust Stoichiometry - Change Temperature/Time - Use milder reagents C->D E Improve Purification: - Optimize Recrystallization - Charcoal Treatment - Column Chromatography C->E F Confirm Purity: Re-analyze the product using validated analytical methods. D->F E->F

Caption: Systematic troubleshooting workflow.

References

  • Preparation method of 2-amino-5-chlorobenzamide. CN101575301A.
  • Preparation method of 2-methylamino--5-chlorobenzophenone. CN105001105A.

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-2-(methylamino)benzamide

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Chloro-2-(methylamino)benzamide. It is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Chloro-2-(methylamino)benzamide. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound.

Introduction

5-Chloro-2-(methylamino)benzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving high purity of this substance is critical for downstream applications and regulatory compliance. The purification process can be challenging due to the presence of structurally similar impurities, including unreacted starting materials, by-products from side reactions, and potential degradation products. This guide offers practical, experience-driven advice to overcome these hurdles.

Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification of 5-Chloro-2-(methylamino)benzamide and provides systematic solutions.

Issue 1: Persistent Impurities After Initial Work-up

Scenario: After aqueous work-up of the reaction mixture, TLC or HPLC analysis of the crude product shows the presence of multiple spots/peaks, indicating a mixture of the desired product and impurities.

Causality: The crude product likely contains unreacted starting materials (e.g., 2-amino-5-chlorobenzoic acid), over-methylated by-products, or impurities from the chlorination step, which have similar polarities to the product, making simple extraction insufficient for complete separation.

Troubleshooting Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is paramount for successful purification.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening:

    • Place a small amount of the crude product (approx. 20-50 mg) into several test tubes.

    • Add a few drops of a single solvent to each test tube at room temperature to assess solubility. Ideal solvents should show low solubility at room temperature and high solubility at elevated temperatures.

    • Based on the properties of similar benzamides, promising solvents to screen include ethanol, methanol, isopropanol, and ethyl acetate.[1][2]

    • Heat the test tubes in a water bath to assess solubility at higher temperatures.[3]

  • Recrystallization Procedure (Example with Ethanol):

    • Place the crude 5-Chloro-2-(methylamino)benzamide in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

    • If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.[3]

    • Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven.

Data Presentation: Solvent Selection Guide for Recrystallization

SolventExpected Solubility at Room TemperatureExpected Solubility at Elevated TemperatureRationale
Ethanol Low to ModerateHighA patent for the closely related 2-methylamino-5-chlorobenzophenone reports successful recrystallization from ethanol, achieving high purity.[4]
Methanol ModerateVery HighGenerally a good solvent for polar organic compounds.
Isopropanol LowHighSimilar properties to ethanol, can be a good alternative.
Ethyl Acetate LowModerate to HighA less polar option that can be effective for certain impurities.
Water Very LowLowCan be used as an anti-solvent in a mixed solvent system with a miscible organic solvent like ethanol.
Issue 2: Co-eluting Impurities in Column Chromatography

Scenario: During column chromatography, it is difficult to achieve baseline separation between the product and a closely eluting impurity.

Causality: This often occurs when an impurity has a very similar polarity and structure to the desired compound. Overloading the column or using an inappropriate solvent system can exacerbate this issue.[5]

Troubleshooting Protocol: Optimizing Column Chromatography

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase Selection:

    • Silica gel is the most common stationary phase for the purification of moderately polar compounds like 5-Chloro-2-(methylamino)benzamide.[6]

  • Mobile Phase Selection and Optimization:

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired product.[6]

    • A common starting point for substituted benzamides is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • If separation is poor, try adding a small percentage of a more polar solvent like methanol or a few drops of a modifier like triethylamine (if the compound is basic and tailing on the silica) or acetic acid (if the compound is acidic).

  • Column Packing and Loading:

    • Properly pack the column to avoid channels and cracks. A slurry packing method is generally preferred.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for compounds with limited solubility in the eluent, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel before loading it onto the column.[7]

  • Elution:

    • Start with the predetermined solvent system and collect fractions.

    • Monitor the fractions by TLC or HPLC.

    • If separation is still challenging, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed.[8]

Mandatory Visualization: Purification Workflow Decision Tree

PurificationWorkflow start Crude 5-Chloro-2-(methylamino)benzamide purity_check1 Purity Analysis (TLC/HPLC) start->purity_check1 is_pure Purity > 98%? purity_check1->is_pure recrystallization Recrystallization is_pure->recrystallization No end_pure Pure Product is_pure->end_pure Yes purity_check2 Purity Analysis recrystallization->purity_check2 purity_check2->is_pure Purity > 98% column_chrom Column Chromatography purity_check2->column_chrom Impurity still present purity_check3 Purity Analysis column_chrom->purity_check3 purity_check3->is_pure Purity > 98% end_further_purification Consider Preparative HPLC purity_check3->end_further_purification Impurity persists

Caption: A decision tree for the purification of 5-Chloro-2-(methylamino)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 5-Chloro-2-(methylamino)benzamide sample?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as 2-amino-5-chlorobenzoic acid or 2-nitro-3-methyl benzoic acid.[9]

  • Over-methylated By-products: Formation of a tertiary amine if the reaction conditions are not carefully controlled.

  • Positional Isomers: If the chlorination step is not completely regioselective.

  • Hydrolysis Products: The benzamide functional group can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.[10]

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: The amine and amide functionalities in 5-Chloro-2-(methylamino)benzamide can interact with the acidic silica gel, leading to degradation. To mitigate this:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a dilute solution of a volatile base like triethylamine in the eluent.[8]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica (e.g., C18 for reverse-phase chromatography).

  • Minimize Contact Time: Use flash chromatography with a slightly higher pressure to reduce the time the compound spends on the column.

Q3: I have successfully recrystallized my product, but the yield is very low. How can I improve it?

A3: Low yield in recrystallization can be due to several factors:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The compound is significantly soluble in the cold solvent: If your product has moderate solubility even at low temperatures, you may need to use a solvent system where the product is less soluble, such as a mixture of a good solvent and a poor solvent (anti-solvent).

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your 5-Chloro-2-(methylamino)benzamide:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity and quantifying impurities.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help in identifying the molecular weights of any impurities present.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and detect the presence of any structurally different impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is an indicator of high purity.

References

  • ResearchGate. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Available at: [Link]

  • University of Victoria. (n.d.). Column chromatography. Available at: [Link]

  • Google Patents. (2015). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
  • Mettler Toledo. (2023). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Journal of Chemical Health Risks. (2023). Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Available at: [Link]

  • Google Patents. (2016). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • DSpace. (2014). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Available at: [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Available at: [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Available at: [Link]

  • ResearchGate. (2024). LC-MS/MS and High-Performance Liquid Chromatography. Available at: [Link]

  • PMC. (2021). One-Pot Synthesis of 11C-Labelled Primary Benzamides via Intermediate [11C]Aroyl Dimethylaminopyridinium Salts. Available at: [Link]

  • University of California, Los Angeles. (n.d.). How to run column chromatography. Available at: [Link]

  • Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • PMC. (2018). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • Springer. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 5-Chloro-2-(methylamino)benzamide

Executive Summary & Diagnostic Framework Welcome to the technical support center. If you are accessing this guide, you are likely experiencing "brick dust" behavior—where 5-Chloro-2-(methylamino)benzamide resists dissolu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

Welcome to the technical support center. If you are accessing this guide, you are likely experiencing "brick dust" behavior—where 5-Chloro-2-(methylamino)benzamide resists dissolution in standard organic solvents or precipitates unexpectedly during cooling.[1]

The Root Cause: The "Pseudo-Ring" Effect

The solubility challenges of this molecule are not random; they are structural. Unlike simple benzamides, the 2-(methylamino) substituent creates a stable intramolecular hydrogen bond with the amide carbonyl oxygen.[1]

  • The Mechanism: This internal bond forms a planar, pseudo-six-membered ring (see Diagram 1).[1]

  • The Consequence: This "locks" the molecule's conformation and satisfies its hydrogen-bonding potential internally. Consequently, the molecule has little thermodynamic incentive to interact with solvent molecules, leading to high crystal lattice energy and poor solubility in non-polar or moderately polar solvents.

Visualizing the Solubility Logic

The following decision tree outlines the logical flow for solvent selection based on your application (Synthesis vs. Analysis).

SolubilityLogic cluster_legend Solvent Power Start Application Requirement Bioassay Biological Assay (Stock Solution) Start->Bioassay Synthesis Chemical Synthesis (Reaction Medium) Start->Synthesis Purification Purification (Recrystallization) Start->Purification DMSO Primary: DMSO Secondary: DMF (Conc: >50 mg/mL) Bioassay->DMSO High Solvency Needed PolarAprotic THF or Acetonitrile (Requires Reflux) Synthesis->PolarAprotic Standard Rxn Toluene Toluene (High Heat Only) Synthesis->Toluene High Temp Rxn Alcohol Ethanol/Methanol (Low Solubility at RT) Purification->Alcohol Anti-solvent method Purification->Toluene Cooling curve Good High Solubility Poor Low/Temp Dependent

Figure 1: Solubility Decision Tree. Green nodes indicate high solubility at room temperature; Red nodes indicate solubility is temperature-dependent or requires additives.[1]

Solubility Profile & Solvent Selection

The following data summarizes the expected solubility behavior based on Hansen Solubility Parameters (HSP) and empirical data for anthranilamide analogs.

Solvent ClassRepresentative SolventSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP Excellent Best for Stock Solutions. The high dipole moment disrupts the intramolecular H-bond.[1] Expect >50 mg/mL.
Ethers THF, 1,4-DioxaneModerate Good for synthesis but may require heating to reflux to dissolve fully.[1]
Alcohols Methanol, EthanolPoor to Moderate Temperature Sensitive. Often soluble at boiling point but crystallizes rapidly upon cooling (Metastable Zone is narrow).[1]
Chlorinated DCM, ChloroformPoor Generally insufficient for high-concentration work.[1]
Hydrocarbons Hexane, TolueneVery Poor Toluene is only effective at temperatures >80°C (useful for recrystallization).[1]
Aqueous Water, PBSInsoluble Hydrophobic (LogP ~1.9 - 2.7).[1] Requires pH adjustment or surfactant.

Troubleshooting Guide (FAQ)

Scenario A: Biological Assays & Stock Preparation

Q: I tried dissolving the compound in Ethanol for a cell assay, but it precipitated when I added it to the media. Why? A: This is a classic "solvent shock" precipitation.

  • The Cause: Ethanol is a marginal solvent for this compound. When you dilute into aqueous media, the solvent power drops instantly, and the hydrophobic 5-chloro and methylamino groups drive the molecule out of solution.

  • The Fix: Switch to DMSO (Dimethyl Sulfoxide) for your stock solution. DMSO has a much higher capacity to maintain the molecule in solution during the rapid mixing phase with water.

    • Protocol: Prepare a 100 mM stock in 100% DMSO. Dilute slowly into the media with vortexing. Keep final DMSO concentration <0.5% to avoid cytotoxicity.

Scenario B: Synthetic Chemistry

Q: My reaction in Dichloromethane (DCM) is a suspension. Will the reaction still proceed? A: It depends on the kinetics, but generally, heterogeneous reactions are slower and prone to side reactions.

  • The Fix: Switch to THF (Tetrahydrofuran) or Acetonitrile .

  • Optimization: If you must use a non-polar solvent, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) or a small percentage of a co-solvent (e.g., 5% DMF) to increase the solution concentration of the reactant.

Scenario C: Purification & Crystallization

Q: The compound is stuck in the mother liquor (filtrate) and won't crystallize, or it comes out as an oil. A: This often happens in alcohol/water mixtures if the cooling is too fast.

  • The Fix (Seeding):

    • Dissolve the crude material in the minimum amount of boiling Ethanol .

    • Add warm water dropwise until just cloudy (the saturation point).

    • Add a drop of pure Ethanol to clear it.

    • Crucial Step: Allow it to cool very slowly to room temperature. If oiling occurs, scratch the glass or add a seed crystal of pure material.

Advanced Protocol: Breaking the Lattice

If you are dealing with stubborn "brick dust" material (often aged samples with high crystallinity), use this High-Shear Dissolution Protocol :

  • Solvent Choice: Place the solid in a vial with DMSO or DMF .

  • Physical Disruption: Do not just stir. Use an ultrasonic bath (sonication) for 10-15 minutes.[1] The acoustic cavitation helps break the crystal lattice, allowing the solvent to penetrate the surface.

  • Thermal Assist: Heat the sonicator bath to 40-50°C .

    • Warning: Do not overheat if using chlorinated solvents (pressure buildup).[1]

  • Verification: Hold the vial up to a light source. The solution must be absolutely clear. Any "haze" indicates undissolved micro-crystals that will act as nucleation sites for immediate precipitation later.

References & Authority

The protocols and data above are synthesized from standard solubility parameters for anthranilamides and specific property data for the 5-chloro-2-(methylamino) series.

  • Hansen Solubility Parameters: Abbott, S. Hansen Solubility Parameters: A User's Handbook. (General principles for benzamide solubility).

  • Intramolecular Hydrogen Bonding: Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. MDPI. (Explains the "pseudo-ring" stability mechanism).

  • Synthesis & Purification: Preparation for 2-amino-5-chloro-N,3-dimethyl benzamide. Patent CN101492387B. (Details recrystallization solvents like toluene and acetonitrile).

  • Physical Properties: PubChem Compound Summary for 5-Chloro-2-(methylamino)benzoic acid (Analogous solubility/LogP data). [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Chloro-2-(methylamino)benzamide before handling.[1] Ensure proper ventilation when using solvents like DCM or Toluene.

Sources

Optimization

Technical Support Center: Enhancing N-Methylation Selectivity of 5-chloro-2-aminobenzamide

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions to address the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the N-methylation of 5-chloro-2-aminobenzamide. Our goal is to empower you with the scientific rationale behind experimental choices to achieve high selectivity and yield for the desired mono-N-methylated product.

Introduction: The Challenge of Selective N-Methylation

The selective mono-N-methylation of 5-chloro-2-aminobenzamide is a critical transformation in the synthesis of various pharmaceutical intermediates. The primary challenge lies in controlling the reaction to favor the formation of N-methyl-5-chloro-2-aminobenzamide while minimizing the formation of the N,N-dimethylated byproduct and potential O-methylation of the amide group. The electron-withdrawing nature of the chloro and amide groups deactivates the amino group, necessitating carefully optimized reaction conditions. This guide will walk you through common issues and provide scientifically grounded solutions.

Troubleshooting Guide

Problem 1: Low Yield of the Desired N-Methyl Product

Symptoms:

  • Incomplete consumption of the starting material, 5-chloro-2-aminobenzamide, as observed by TLC or LC-MS.

  • The major product is unreacted starting material.

Potential Causes and Solutions:

Cause Explanation Recommended Action
Insufficient Base Strength or Stoichiometry The amide proton of 5-chloro-2-aminobenzamide is weakly acidic, and the adjacent amino group's nucleophilicity is reduced by the electron-withdrawing chloro and amide groups. A base that is too weak may not sufficiently deprotonate the amine to initiate methylation.Use a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Ensure at least one equivalent of the base is used. For NaH, it's crucial to use a fresh, active batch, as it can be deactivated by moisture.[1][2]
Low Reaction Temperature The reduced nucleophilicity of the amino group may require higher temperatures to overcome the activation energy barrier for the methylation reaction.Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress. Be mindful that excessive heat can promote side reactions.
Poor Reagent Quality The methylating agent or solvent may be of low purity or contain inhibitors. Water contamination is a common issue that can quench the base and hydrolyze the starting material or product.Use high-purity, anhydrous solvents and fresh methylating agents. Ensure proper storage of reagents, especially hygroscopic bases like NaH.
Problem 2: Formation of N,N-Dimethyl-5-chloro-2-aminobenzamide

Symptoms:

  • A significant peak corresponding to the mass of the N,N-dimethylated product is observed in the LC-MS or GC-MS analysis.

  • Purification by column chromatography yields a significant fraction of the over-methylated product.

Potential Causes and Solutions:

Cause Explanation Recommended Action
Highly Reactive Methylating Agent Traditional methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) are highly reactive and can lead to over-methylation, as the initially formed N-methyl amine is often more nucleophilic than the starting primary amine.[3]Switch to a milder and more selective methylating agent. Dimethyl carbonate (DMC) in the presence of a zeolite catalyst is an excellent green alternative known for high mono-N-methylation selectivity.[4][5][6] Phenyl trimethylammonium iodide (PhMe₃NI) is another highly effective reagent for mono-N-methylation of amides.[3]
Excess of Methylating Agent Using a large excess of the methylating agent drives the reaction towards the thermodynamically more stable, over-methylated product.Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the methylating agent. Monitor the reaction closely and stop it once the starting material is consumed.
Prolonged Reaction Time Extended reaction times, even with stoichiometric amounts of reagents, can lead to the slow formation of the N,N-dimethyl byproduct.Monitor the reaction progress frequently using TLC or LC-MS and quench the reaction as soon as the desired product is formed in optimal yield.
Problem 3: Suspected O-Methylation of the Amide

Symptoms:

  • An unexpected byproduct with the same mass as the N-methylated product is detected, but with a different retention time.

  • NMR analysis shows a singlet around 3.5-4.0 ppm that does not exchange with D₂O, characteristic of an O-methyl group on an imidic ester.

Potential Causes and Solutions:

Cause Explanation Recommended Action
Ambident Nucleophilicity of the Amide The amide group can exist in equilibrium with its tautomeric imidic acid form, especially under basic conditions. The oxygen of the imidic acid can act as a nucleophile, leading to O-methylation.The choice of base and solvent can influence the N- versus O-selectivity. The use of a "harder" methylating agent like dimethyl sulfate may favor O-methylation under certain conditions. Conversely, methods like using dimethyl carbonate with a zeolite catalyst have been shown to be highly chemoselective for N-methylation of functionalized anilines, including those with amide groups.[7] Phase-transfer catalysis can also favor N-alkylation.[8]
Reaction Conditions Favoring Imidic Acid Formation Certain solvent and base combinations can shift the tautomeric equilibrium towards the imidic acid form.A systematic screening of solvents with varying polarities (e.g., toluene, THF, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, NaH) is recommended to find conditions that favor N-methylation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for optimizing the N-methylation of 5-chloro-2-aminobenzamide?

A1: A good starting point is to use dimethyl carbonate (DMC) as the methylating agent with a NaY faujasite zeolite catalyst. This system has demonstrated high mono-N-methyl selectivity for functionalized anilines, including those bearing an amide group.[7] Alternatively, employing phenyl trimethylammonium iodide (PhMe₃NI) with a base like cesium carbonate in a non-polar solvent like toluene has shown excellent monoselectivity for N-methylation of amides.[3]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. Use a mobile phase that provides good separation between the starting material, the mono-methylated product, and the di-methylated product (e.g., a mixture of hexane and ethyl acetate). For quantitative analysis and to accurately determine the ratio of products, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[9]

Q3: What are the best practices for purifying the N-methyl-5-chloro-2-aminobenzamide product?

A3: Column chromatography on silica gel is the most common method for purification. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will typically allow for the separation of the starting material, the desired product, and the N,N-dimethyl byproduct. Recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.[10]

Q4: Can Phase Transfer Catalysis (PTC) be used for this reaction?

A4: Yes, Phase Transfer Catalysis (PTC) is a viable and environmentally friendly option for the N-alkylation of amides.[8] A typical PTC system would involve the substrate in an organic solvent, an aqueous solution of a base (like NaOH or K₂CO₃), and a phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide). This method can offer good selectivity and is often performed under milder conditions.

Experimental Protocols

Protocol 1: Selective Mono-N-methylation using Phenyl Trimethylammonium Iodide[3]
  • To a stirred solution of 5-chloro-2-aminobenzamide (1 equivalent) in anhydrous toluene, add cesium carbonate (2 equivalents).

  • Add phenyl trimethylammonium iodide (2.5 equivalents).

  • Heat the reaction mixture to 120°C under an inert atmosphere (e.g., argon or nitrogen) for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solids.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Green N-methylation using Dimethyl Carbonate and Zeolite[8]
  • Activate NaY faujasite zeolite by heating at high temperature under vacuum.

  • In a sealed reaction vessel, combine 5-chloro-2-aminobenzamide (1 equivalent), dimethyl carbonate (which can also serve as the solvent), and the activated NaY faujasite catalyst.

  • Heat the mixture to 130-150°C with vigorous stirring.

  • Monitor the reaction by taking aliquots and analyzing them by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture, and filter to remove the zeolite catalyst.

  • Evaporate the excess dimethyl carbonate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

N_Methylation_Pathways Start 5-chloro-2-aminobenzamide Deprotonated Deprotonated Amine Start->Deprotonated + Base ImidicAcid Imidic Acid Tautomer Start->ImidicAcid Tautomerization MonoMethyl N-methyl-5-chloro- 2-aminobenzamide (Desired Product) Deprotonated->MonoMethyl + CH₃-X (Selective Reagent) DiMethyl N,N-dimethyl-5-chloro- 2-aminobenzamide (Byproduct) Deprotonated->DiMethyl + CH₃-X (Reactive Reagent/ Excess) MonoMethyl->DiMethyl + Base, + CH₃-X (Over-methylation) OMethyl O-methyl Imidate (Byproduct) ImidicAcid->OMethyl + CH₃-X

Caption: Competing pathways in the N-methylation of 5-chloro-2-aminobenzamide.

References

  • N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. ResearchGate. Available at: [Link]

  • Scope of N‐substituted 2‐aminobenzamide. [a] Reaction conditions... ResearchGate. Available at: [Link]

  • N‐methylation of secondary amides and imides. Reaction conditions... ResearchGate. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. Available at: [Link]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Regioselective N‐methylation of functionalized benzimidazoles on a... ResearchGate. Available at: [Link]

  • Dimethylcarbonate for eco-friendly methylation reactions. PubMed. Available at: [Link]

  • Dimethylcarbonate for eco-friendly methylation reactions. IRIS. Available at: [Link]

  • Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. IAENG. Available at: [Link]

  • What is the chemical test to distinguish between N-methylamine and N-dimethyl amine? Quora. Available at: [Link]

  • Methylation using dimethylcarbonate catalysed by ionic liquids under continuous flow conditions. Green Chemistry (RSC Publishing). Available at: [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. Available at: [Link]

  • Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sodium hydride. Wikipedia. Available at: [Link]

  • Selective O-methylating conditions? : r/Chempros. Reddit. Available at: [Link]

  • Dimethylcarbonate for eco-friendly methylation reactions | Request PDF. ResearchGate. Available at: [Link]

  • How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases | Request PDF. ResearchGate. Available at: [Link]

  • CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones. Google Patents.
  • (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Stability issues of 5-Chloro-2-(methylamino)benzamide under acidic/basic conditions

Welcome to the technical support center for 5-Chloro-2-(methylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-(methylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during experimental work. The following question-and-answer format directly addresses potential challenges and provides scientifically grounded explanations and protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fundamental Stability Concerns

Question 1: What are the likely degradation pathways for 5-Chloro-2-(methylamino)benzamide under acidic and basic conditions?

Answer: Based on the chemical structure of 5-Chloro-2-(methylamino)benzamide, the primary degradation pathway under both acidic and basic conditions is the hydrolysis of the amide bond.[1][2] This reaction cleaves the molecule into a carboxylic acid and an amine.

  • Under Acidic Conditions: The hydrolysis is typically catalyzed by hydronium ions (H₃O⁺). The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 5-chloro-2-(methylamino)benzoic acid and ammonium chloride.[1]

  • Under Basic Conditions: The hydrolysis is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the amide. This is followed by the departure of the amide anion, which is then protonated by the solvent to yield 5-chloro-2-(methylamino)benzoic acid (as its carboxylate salt) and ammonia.[1]

It is important to note that for structurally similar compounds, such as 2-(N-methylamino)-5-chlorobenzophenone, acid hydrolysis can lead to more complex degradation products through reactions like methyl transfers, further chlorination, and cyclization.[3] Therefore, it is plausible that 5-Chloro-2-(methylamino)benzamide could also undergo other degradation reactions, especially under harsh acidic conditions.

Question 2: I am observing unexpected peaks in my chromatogram after storing my 5-Chloro-2-(methylamino)benzamide solution in an acidic mobile phase. What could these be?

Answer: The primary suspect for a new peak would be the hydrolysis product, 5-chloro-2-(methylamino)benzoic acid . However, as mentioned, acidic conditions can promote other, more complex reactions in structurally related molecules.[3] These unexpected peaks could be:

  • Demethylated Product: Loss of the methyl group from the amine to form 2-amino-5-chlorobenzamide.

  • Further Chlorinated Products: Addition of another chlorine atom to the aromatic ring.

  • Cyclized Products: Intramolecular reactions leading to cyclic structures.

To confirm the identity of these peaks, it is recommended to perform mass spectrometry (MS) analysis on the degraded sample. A forced degradation study under controlled acidic conditions can help to systematically identify these degradation products.

Troubleshooting Experimental Results

Question 3: My quantification of 5-Chloro-2-(methylamino)benzamide is inconsistent when using a basic buffer system. What could be the cause?

Answer: Inconsistency in quantification in a basic buffer system is likely due to the ongoing hydrolysis of the amide bond. The rate of this hydrolysis will be dependent on the pH of the buffer, the temperature, and the duration of the experiment.

Causality: Amide hydrolysis is generally slower than ester hydrolysis, but it can be significant, especially at elevated pH and temperature.[2] If your analytical method has a long run time or if samples are left at room temperature in the basic buffer for an extended period before analysis, you will observe a decrease in the concentration of the parent compound and a corresponding increase in the concentration of the 5-chloro-2-(methylamino)benzoate.

Troubleshooting Steps:

  • Minimize Sample Residence Time: Analyze samples immediately after preparation. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C) to slow down the degradation process.

  • pH Optimization: If possible, lower the pH of your mobile phase to a range where the compound is more stable, while still achieving the desired chromatographic separation.

  • Method Validation: Perform a solution stability study as part of your method validation to understand the rate of degradation in your analytical solvent and mobile phase.

Question 4: How can I design a forced degradation study to understand the stability of 5-Chloro-2-(methylamino)benzamide?

Answer: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[4][5] The study involves subjecting the compound to conditions more severe than accelerated stability testing.

Recommended Stress Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursAmide hydrolysis, demethylation, chlorination
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursAmide hydrolysis
Oxidative 3% H₂O₂ at room temperature for 24 hoursOxidation of the amine or aromatic ring
Thermal Dry heat at 80°C for 48 hoursGeneral decomposition
Photolytic Exposure to UV and visible light (ICH Q1B)Photodegradation

Experimental Workflow for Forced Degradation:

Caption: Workflow for a forced degradation study.

Detailed Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 5-Chloro-2-(methylamino)benzamide from its potential degradation products.

Starting Point for Method Development:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Rationale: A C18 column is a good starting point for the separation of moderately polar compounds. The use of a formic acid modifier in the mobile phase will help to achieve good peak shape for the parent compound and its acidic degradation product. A gradient elution is recommended to ensure the separation of any less polar degradation products that may be formed.

Method Validation Workflow:

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Initial Method Parameters B Analyze Stressed Samples A->B C Optimize Separation B->C D Specificity C->D E Linearity C->E F Accuracy C->F G Precision C->G H Robustness C->H I LOD & LOQ C->I J Solution Stability C->J

Caption: HPLC method development and validation workflow.

References

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 2022. Available from: [Link]

  • Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. Chemical Research in Toxicology, 2000. Available from: [Link]

  • Physicochemical and functional assessment of messenger RNA 5′Cap-end impurities under forced degradation conditions. Molecular Therapy - Nucleic Acids, 2023. Available from: [Link]

  • Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 2023. Available from: [Link]

  • Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 2014. Available from: [Link]

  • Stress Testing: The Chemistry of Drug Degradation. Journal of Pharmaceutical Sciences, 2005. Available from: [Link]

  • Development and Validation of Stability Indicating HPLC Method for Estimation of Novel Nitroimidazooxazine Antitubercular Drug Pretomanid Followed by LC-MS. Journal of Chemical Health Risks, 2024. Available from: [Link]

  • Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 1995. Available from: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 2012. Available from: [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 1986. Available from: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. ResearchGate, 2014. Available from: [Link]

  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry, 1968. Available from: [Link]

  • Benzamide hydrolysis in strong acids : The last word. Canadian Journal of Chemistry, 2008. Available from: [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 2007. Available from: [Link]

  • Kinetics of the hydrolysis of guanosine 5'-phospho-2-methylimidazolide. Journal of Molecular Evolution, 1993. Available from: [Link]

  • Forced degradation as an integral part of HPLC stability-indicating method development. Drug Development and Industrial Pharmacy, 2006. Available from: [Link]

  • 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts, 2024. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry, 2019. Available from: [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 2021. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 2016. Available from: [Link]

  • Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method: Application to a Stability Study. Journal of Applied Pharmaceutical Science, 2016. Available from: [Link]

  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. International Journal of Chemical Kinetics, 1999. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 2022. Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. International Journal of Research in Pharmacy and Chemistry, 2013. Available from: [Link]

  • Identification and characterization of degradation products of lacosamide by liquid-chromatography/time-of-flight mass spectrometric and multi-stage mass spectrometric analysis. Journal of Pharmaceutical and Biomedical Analysis, 2014. Available from: [Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy. Available from: [Link]

  • Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society, 1970. Available from: [Link]

Sources

Optimization

Technical Support Center: 5-Chloro-2-(methylamino)benzamide Production

Topic: Minimizing Impurities & Process Optimization Role: Senior Application Scientist | Context: Pharmaceutical Intermediate Synthesis (Benzodiazepine Precursors) Core Philosophy: The "Clean Chemistry" Approach Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurities & Process Optimization

Role: Senior Application Scientist | Context: Pharmaceutical Intermediate Synthesis (Benzodiazepine Precursors)

Core Philosophy: The "Clean Chemistry" Approach

Welcome to the technical support hub for 5-Chloro-2-(methylamino)benzamide (CAS: 31823-19-5). As researchers, we know this molecule is a critical "gateway" intermediate, most notably in the Sternbach synthesis of chlordiazepoxide (Librium) and related 1,4-benzodiazepines.

The primary challenge in this synthesis is not yield—it is selectivity . The most common route involves the nucleophilic ring-opening of 5-chloroisatoic anhydride with methylamine. While atom-economical, this pathway is susceptible to moisture-induced hydrolysis and thermal degradation, leading to persistent impurities that complicate downstream cyclization.

This guide moves beyond basic recipes. We analyze the why behind the failure points to ensure your material meets the stringent purity (>99.5%) required for pharmaceutical applications.

Critical Process Workflow & Impurity Pathways

To troubleshoot effectively, we must visualize the competition between the desired amidation and the parasitic hydrolysis.

ReactionPathways SM 5-Chloroisatoic Anhydride (Starting Material) Intermediate Carbamate Intermediate SM->Intermediate Nucleophilic Attack Impurity_Acid 5-Chloro-2-(methylamino)benzoic Acid (Hydrolysis Impurity) SM->Impurity_Acid Hydrolysis (Trace H2O) Reagent Methylamine (MeNH2) Reagent->Intermediate Water H2O (Moisture) Product 5-Chloro-2-(methylamino)benzamide (Target) Intermediate->Product Decarboxylation (-CO2) Main Pathway Intermediate->Impurity_Acid Incomplete Aminolysis Impurity_SM Unreacted Anhydride

Figure 1: Mechanistic bifurcation. The presence of water competes directly with methylamine for the anhydride carbonyl, leading to the difficult-to-remove acid impurity.

Troubleshooting Guide: Symptom-Based Solutions
Scenario A: "My product has a persistent pink or brown hue."

Diagnosis: Oxidative degradation of the aniline moiety. The secondary amine (methylamino group) is electron-rich and susceptible to air oxidation, forming quinoid-like colored impurities even at ppm levels.

  • Immediate Fix: Perform a wash with 5% sodium metabisulfite (

    
    ) solution during the workup.
    
  • Root Cause Prevention:

    • Inertion: All reaction vessels must be purged with Nitrogen (

      
      ) or Argon.
      
    • Light Protection: The wet cake is photosensitive. Dry in the dark or under amber light.

    • Solvent Quality: Ensure your reaction solvent (typically THF, DMF, or Acetonitrile) is free of peroxides.

Scenario B: "High levels of Acid Impurity (5-chloro-2-(methylamino)benzoic acid) detected by HPLC."

Diagnosis: Competitive Hydrolysis. This is the most common failure mode. The isatoic anhydride reacts with adventitious water faster than with methylamine if the amine concentration is low or temperature is uncontrolled.

  • The Protocol Check:

    • Reagent Source: Are you using aqueous methylamine (40%)? If so, switch to 2M Methylamine in THF or Methanolic Methylamine . Introducing water into the reaction is the primary vector for acid formation [1].

    • Temperature: Do not heat initially. The reaction is exothermic. Start at 0–5°C to favor the kinetic amidation over thermodynamic hydrolysis.

    • Drying: If using aqueous methylamine is unavoidable, the crude product must be recrystallized from Ethanol/Water (80:20) to purge the acid, which is more soluble in the aqueous phase than the amide.

Scenario C: "Incomplete conversion / Residual Starting Material."

Diagnosis: CO2 suppression or stoichiometry issues. The reaction releases


.[1] If the vessel is sealed too tightly or mixing is poor, the dissolved 

can buffer the reaction, and the "off-gassing" can physically impede the contact between reagents.
  • Solution:

    • Ensure adequate venting (via a bubbler) to allow

      
       escape.
      
    • Use a 1.2 to 1.5 molar equivalent of methylamine.

    • Do not add all methylamine at once. A slow addition prevents a "runaway" exotherm which can degrade the anhydride before it reacts.

Optimization Data & Specifications

The following parameters are derived from optimized bench-scale runs (10g - 100g scale).

ParameterRecommended RangeImpact on Impurity Profile
Solvent System Anhydrous THF or AcetonitrileCritical. Water >0.1% drastically increases Acid Impurity.
Temperature 0°C (Addition)

25°C (Stir)
High temp during addition promotes polymerization/dimers.
Stoichiometry 1.2 – 1.5 eq. Methylamine<1.1 eq leaves unreacted anhydride; >2.0 eq wastes reagent but does not harm purity.
Reaction Time 2 – 4 HoursExtended stirring (>12h) can lead to oxidative coloration.
Workup pH Neutral / Weakly BasicAcidic workup can hydrolyze the amide back to the acid.
Detailed Experimental Protocol (High Purity)

Objective: Synthesis of 5-Chloro-2-(methylamino)benzamide with <0.1% Acid Impurity.

  • Setup: Flame-dry a 500mL 3-neck round bottom flask. Equip with a magnetic stir bar, temperature probe, and an addition funnel.[2] Flush with

    
    .
    
  • Charging: Charge 5-chloroisatoic anhydride (10.0 g, 50.6 mmol) [2] and anhydrous Acetonitrile (100 mL). The anhydride may not fully dissolve; a slurry is normal.

  • Cooling: Cool the slurry to 0–5°C using an ice bath.

  • Addition: Charge the addition funnel with Methylamine (33% in EtOH) (8.0 mL, ~65 mmol). Add dropwise over 30 minutes.

    • Observation: Vigorous evolution of

      
       gas will occur. Ensure the vent is open. The slurry will gradually clear as the anhydride is consumed, then potentially precipitate the product.
      
  • Reaction: Remove ice bath and allow to warm to 20–25°C . Stir for 3 hours.

  • IPC (In-Process Control): Check TLC (50:50 EtOAc/Hexane) or HPLC. Target: <0.5% Anhydride remaining.

  • Quench & Isolation:

    • Concentrate the solvent to ~25% volume under reduced pressure.

    • Add cold water (150 mL) to precipitate the product.

    • Stir for 30 minutes at 0°C.

    • Filter the white/off-white solid.

  • Purification (The "Polishing" Step):

    • Wash the cake with water (2 x 20 mL) to remove residual amine and salts.

    • Critical: Wash with cold Toluene (20 mL) to remove any unreacted anhydride (which is soluble in toluene, whereas the product is not).

    • Dry in a vacuum oven at 45°C for 12 hours.

Analytical Troubleshooting (HPLC)

When analyzing your product, be aware of "Ghost Peaks" or misleading retention times.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile. Gradient 10% B to 90% B.

  • Detection: UV at 254 nm.

Retention Order (Relative)CompoundIdentification Features
0.65 5-Chloro-2-(methylamino)benzoic acidBroad peak, often tails. Increases if sample is left in wet solvent.
1.00 5-Chloro-2-(methylamino)benzamide Sharp, major peak.
1.25 5-Chloroisatoic AnhydrideOnly seen if reaction is incomplete. Disappears after Toluene wash.
1.40 Bis-impurity (Dimer)Rare. Seen if concentration is too high (>1M).
References
  • Sternbach, L. H., Reeder, E. (1961).[3] Quinazolines and 1,4-Benzodiazepines.[3][4][5] IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-Oxide. The Journal of Organic Chemistry, 26(12), 4936–4941.

  • Stempel, A., Reeder, E., Sternbach, L. H. (1965). Quinazolines and 1,4-benzodiazepines.[3][4][5] XXVII. Mechanism of ring enlargement of quinazoline 3-oxides with alkali to 1,4-benzodiazepin-2-one 4-oxides. The Journal of Organic Chemistry, 30(12), 4267–4271.

  • ChemicalBook. (n.d.). 5-chloro-2-(methylamino)benzamide CAS#: 31823-19-5.

Sources

Troubleshooting

Technical Support Center: Optimizing Peak Shape for 5-Chloro-2-(methylamino)benzamide

Status: Operational Ticket ID: #CHLOR-BENZ-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2] Executive Summary: The "Basic" Problem You are likely experiencing peak tailing, splitting, or b...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CHLOR-BENZ-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary: The "Basic" Problem

You are likely experiencing peak tailing, splitting, or broadening with 5-Chloro-2-(methylamino)benzamide .[1][2] This is not a random error; it is a predictable chemical interaction.[2]

This molecule contains a secondary amine (methylamino group) at the ortho position. In typical reversed-phase conditions (pH 3–8), this amine is protonated (


), carrying a positive charge.[1][2] This cation interacts electrostatically with residual ionized silanols (

)
on the silica backbone of your column.[1][2] This "cation-exchange" mechanism acts as a secondary retention force, dragging the tail of the peak.

This guide provides the protocols to suppress these interactions and restore Gaussian peak shape.

Part 1: Diagnostic Logic Tree

Before altering your method, identify the specific distortion. Use this logic flow to select the correct protocol.

TroubleshootingTree Start Identify Peak Distortion Tailing Asymmetry > 1.5 (Tailing) Start->Tailing Fronting Asymmetry < 0.9 (Fronting) Start->Fronting Split Split / Shoulder (Doublet) Start->Split Silanol Silanol Interaction (Most Likely) Tailing->Silanol New Column DeadVol Column Void/Collapse Tailing->DeadVol Old Column Overload Mass Overload Fronting->Overload Solvent Strong Injection Solvent Split->Solvent Sample in 100% Org Frit Blocked Inlet Frit Split->Frit High Backpressure Action1 Protocol A: Low pH + Buffer Strength Silanol->Action1 Action2 Dilute Sample 10x Overload->Action2 Action3 Protocol B: Solvent Matching Solvent->Action3

Figure 1: Diagnostic workflow for chromatographic peak shape issues. Follow the path that matches your chromatogram.

Part 2: Addressing Peak Tailing (The Silanol Issue)

Symptom: The peak rises sharply but returns to the baseline slowly (Shark Fin shape). Root Cause: The protonated methylamino group is binding to ionized silanols.

The Mechanism

Silica columns have a surface


 of roughly 3.5–4.5.
  • At pH 5–7: Silanols are ionized (

    
    ).[1][2] The drug is protonated (
    
    
    
    ).[2] Result: Strong ionic binding (Severe Tailing).[1][2]
  • At pH < 3: Silanols are protonated (

    
    , neutral).[1][2][3] Result:  Ionic interaction suppressed (Sharp Peaks).[1][2]
    
Protocol A: The "Silanol Suppression" Method

This is the industry-standard approach for basic benzamides.[1][2]

1. Mobile Phase Optimization Do not use simple water/organic mixtures.[1][2] You must use a buffer.[1][2]

ParameterRecommendationScientific Rationale
Aqueous Phase 20–25 mM Phosphate Buffer, pH 2.5 Phosphate provides high ionic strength to mask silanols.[1][2] pH 2.5 ensures silanols are neutral (

).[1][2]
Organic Phase Acetonitrile (ACN)ACN typically yields sharper peaks for basic amines than Methanol due to lower viscosity and different solvation kinetics.[1][2]
Additives None (if using Phosphate)If using volatile buffers (Formate) for MS, add 0.1% Formic Acid .[1][2]
Temp 40°CHigher temperature improves mass transfer kinetics, sharpening the tail.

2. Column Selection (Critical) If pH adjustment fails, your column chemistry is likely insufficient.[2]

  • Recommended: Use a "Base-Deactivated" or "End-capped" column (e.g., C18 with steric protection).[1][2]

  • Avoid: Uncapped silica or older generation C18 columns.[1][2]

Step-by-Step Implementation:

  • Prepare 25 mM Potassium Phosphate Monobasic (

    
    ) in water.[1][2]
    
  • Adjust pH to 2.5 using Phosphoric Acid (

    
    ).[1][2] Do not use HCl or Sulfuric acid.
    
  • Filter through a 0.2 µm membrane.[1][2]

  • Equilibrate column with 100% Buffer for 20 minutes, then switch to method conditions.

Expert Insight: If you require LC-MS compatibility (where non-volatile phosphate is banned), use 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid .[1][2] The ionic strength is lower, so tailing may be slightly worse than phosphate, but it is MS-safe.

Part 3: Addressing Peak Splitting & Fronting

Symptom: The peak has a "shoulder" on the front or looks like two peaks merging. Root Cause: "Solvent Shock."[1][2] The sample is dissolved in a solvent stronger than the mobile phase.[4]

The Mechanism

5-Chloro-2-(methylamino)benzamide has limited water solubility, so researchers often dissolve it in 100% Methanol or DMSO.[1][2] When you inject this "strong" plug into a "weak" mobile phase (e.g., 80% Water), the drug precipitates or travels faster than the mobile phase at the column head, causing band broadening or splitting.

Protocol B: Injection Solvent Matching

1. The Dilution Rule The sample solvent should match the initial mobile phase strength as closely as possible.

Injection SolventRisk LevelOutcome
100% DMSO/MeOH High Peak splitting, fronting, precipitation.
50:50 MeOH:Water Moderate Slight broadening possible.[1][2]
Mobile Phase A Low (Ideal) Perfect Gaussian shape.[1][2]

2. Troubleshooting Steps:

  • Check Solubility: Can you dissolve your target concentration (e.g., 0.1 mg/mL) in the mobile phase?

  • If No: Dissolve a stock solution in 100% MeOH, then dilute 1:10 with Mobile Phase A (Buffer).

  • Reduce Injection Volume: If you must inject in strong solvent, reduce injection volume to < 5 µL.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Triethylamine (TEA) to fix the tailing? A: Technically, yes, but it is considered an outdated "legacy" technique. TEA competes for silanol sites, blocking them from the drug. However, TEA degrades column life and contaminates systems. Modern solution: Use high-purity, end-capped columns and low pH buffers instead.[1][2]

Q2: My peak is broad, but symmetrical. Is this a column issue? A: Likely not. Broad symmetrical peaks usually indicate Extra-Column Volume .[1][2] Check your tubing connections.[1][2][5] If the tubing from the injector to the column or column to detector is too long or too wide (use 0.005" ID Red tubing for UPLC, 0.007" ID Yellow/Black for HPLC), the band diffuses before detection.

Q3: I see a small peak eluting before my main peak. Is it an impurity? A: It could be 5-Chloro-2-(methylamino)benzoic acid (the hydrolysis product).[1][2] The amide bond can hydrolyze.[2] The acid is more polar and will elute earlier than the amide in Reversed-Phase.[2] Ensure your method separates the Acid (precursor/degradant) from the Amide.

References

  • Dolan, J. W. (2021).[1][2] Troubleshooting Peak Tailing in HPLC. LCGC North America.[1][2]

  • Agilent Technologies. (2023).[1][2] Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues.

  • Waters Corporation. (2023).[1][2] Troubleshooting Peak Shape Problems in HPLC.

  • McCalley, D. V. (2019).[1][2] Understanding and Managing Peak Shapes for Basic Solutes in Reversed-Phase HPLC. Chemical Communications.[1][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: HPLC Strategies for Impurity Profiling in 5-Chloro-2-(methylamino)benzamide

Executive Summary Objective: To provide a technical comparison between a generic isocratic HPLC method and an optimized stability-indicating gradient method for the detection of process-related impurities and degradation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison between a generic isocratic HPLC method and an optimized stability-indicating gradient method for the detection of process-related impurities and degradation products in 5-Chloro-2-(methylamino)benzamide.

Verdict: While standard isocratic methods (Method A) offer simplicity, they fail to meet ICH Q2(R2) requirements for specificity, particularly in resolving the hydrolytic degradant 5-chloro-2-(methylamino)benzoic acid .[1] The optimized gradient method (Method B) demonstrates superior resolution (


), linearity (

), and sensitivity (LOQ < 0.05%), making it the requisite choice for regulatory submission and stability testing.[1]

Introduction & Impurity Landscape[2]

5-Chloro-2-(methylamino)benzamide is a critical intermediate in the synthesis of antipsychotic APIs (e.g., Olanzapine).[1] Its purity profile is dominated by the stability of the amide bond and the quality of the methylation step.

Target Impurities

To validate a method effectively, we must define the "Challengers"—the molecules most likely to co-elute with the main peak.

Impurity IDChemical NameOriginChromatographic Challenge
Impurity A 2-Amino-5-chlorobenzamideProcess: Incomplete methylation or demethylation.[1]Similar polarity to Main Peak; often co-elutes in neutral pH.
Impurity B 5-Chloro-2-(methylamino)benzoic acidDegradant: Hydrolysis of the amide bond.[1]Highly polar; elutes in the void volume without pH control.
Impurity C 5-Chloroisatoic anhydrideStarting Material: Unreacted precursor.[1]Unstable in aqueous media; converts to Impurity B.
Impurity Formation Pathway (DOT Visualization)

ImpurityPathway SM 5-Chloroisatoic Anhydride Product 5-Chloro-2-(methylamino) benzamide (MAIN PEAK) SM->Product Amidation Imp_A Impurity A (Desmethyl) SM->Imp_A Side Rxn (Ammonia) Reagent Methylamine Reagent->Product Product->Imp_A Demethylation (Oxidative Stress) Imp_B Impurity B (Acid Hydrolysis) Product->Imp_B Hydrolysis (Acid/Base)

Figure 1: Synthesis and degradation pathway showing the origin of critical impurities.

Methodology Comparison

We compared two distinct approaches. Method A represents a legacy "generic" approach often found in early development. Method B is the proposed rigorous approach designed for validation.

Method A: The Generic Isocratic Approach
  • Column: C18, 5 µm, 150 x 4.6 mm[1]

  • Mobile Phase: Water : Acetonitrile (50:50 v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Shortcoming: Lack of pH control causes Impurity B (Acid) to ionize and elute in the void volume. The high organic content fails to separate Impurity A from the Main Peak (

    
    ).
    
Method B: Optimized Stability-Indicating Gradient (Recommended)

This method utilizes pH suppression to retain the acidic impurity and a gradient to sharpen the late eluters.

Experimental Protocol
  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.05  with Orthophosphoric acid. Filter through 0.45 µm nylon membrane.
    
    • Why pH 2.5? The pKa of the benzoic acid derivative is ~3.5. At pH 2.5, it remains protonated (neutral), increasing retention on the C18 column and preventing void elution.[1]

  • Mobile Phase A: Phosphate Buffer pH 2.5

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Column: High-strength Silica C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 3.5 µm, 150 x 4.6 mm.[1]

  • Gradient Program:

    • 0.0 min: 10% B[1]

    • 5.0 min: 10% B[1]

    • 20.0 min: 60% B[1]

    • 25.0 min: 60% B[1]

    • 25.1 min: 10% B (Re-equilibration)

Validation Performance Data

The following data summarizes the validation parameters tested according to ICH Q2(R2) guidelines.

A. Specificity & Resolution (System Suitability)

Objective: Ensure the method can distinguish the analyte from impurities.[2]

ParameterMethod A (Isocratic)Method B (Gradient)Acceptance Criteria
Resolution (Main vs. Impurity A) 1.2 (Fail)3.4 (Pass) NLT 2.0
Resolution (Main vs. Impurity B) N/A (Co-elutes with void)8.1 (Pass) NLT 2.0
Tailing Factor (Main Peak) 1.81.1 NMT 1.5
Theoretical Plates ~4,500>12,000 NLT 5,000
B. Linearity & Range

Objective: Verify the signal is proportional to concentration across 50% to 150% of the target concentration.

  • Protocol: Prepare 5 concentration levels (e.g., 0.05, 0.10, 0.15, 0.20, 0.25 mg/mL).

  • Method B Results:

    • Slope: 24500[1]

    • Y-Intercept: 120[1]

    • Correlation Coefficient (

      
      ):  0.9998
      
    • Residual Plot Analysis: Random distribution (No trend).

C. Sensitivity (LOD/LOQ)

Objective: Determine the lowest detectable and quantifiable limits.

AnalyteLOD (µg/mL)LOQ (µg/mL)S/N Ratio at LOQ
5-Chloro-2-(methylamino)benzamide 0.020.0614.2
Impurity A (Desmethyl) 0.030.0912.8
Impurity B (Acid) 0.020.0713.5
D. Accuracy (Recovery)

Objective: Spike impurities into the sample matrix at 50%, 100%, and 150% levels.[1]

Spike Level% Recovery (Impurity A)% Recovery (Impurity B)% RSD
50% 98.5%99.1%0.8%
100% 100.2%99.8%0.5%
150% 101.1%100.4%0.6%
Status PASS PASS < 2.0%

Validation Workflow & Decision Logic

To ensure compliance with ICH Q14 (Analytical Procedure Development), the validation must follow a logical lifecycle.

ValidationLifecycle cluster_Val ICH Q2(R2) Validation Phase Start Method Development (Scouting) Risk Risk Assessment (Identify Impurities A & B) Start->Risk Opt Optimization (pH 2.5, Gradient) Risk->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness (pH +/- 0.2, Flow +/- 0.1) Acc->Rob Final Standard Operating Procedure (SOP) Rob->Final

Figure 2: Analytical Procedure Lifecycle showing the progression from risk assessment to final SOP.

Conclusion

The validation data confirms that Method B (Gradient with pH 2.5 Buffer) is the only suitable approach for the regulatory control of 5-Chloro-2-(methylamino)benzamide.

  • Causality: The use of pH 2.5 is chemically necessary to suppress the ionization of Impurity B (Acid), ensuring it does not elute in the void volume.

  • Integrity: The method demonstrates robust separation (

    
    ) between the process impurity (Desmethyl) and the degradant (Acid), which Method A failed to achieve.
    
  • Recommendation: Adopt Method B for release and stability testing.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4][5]

  • Shabir, G. A. (2003).[1] Validation of high-performance liquid chromatography methods for pharmaceutical analysis.[6] Journal of Chromatography A, 987(1-2), 57-66.[1]

  • Imramovský, A., et al. (2011).[1][7] Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 16(3), 2414-2430.[1][7] (Provides structural context for benzamide derivatives).

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][8][9]

Sources

Comparative

Benchmarking the Biological Activity of 5-Chloro-2-(methylamino)benzamide Derivatives: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities. Among these, 5-Chloro-2-(me...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities. Among these, 5-Chloro-2-(methylamino)benzamide and its derivatives have emerged as a particularly promising class of compounds, exhibiting significant potential in both oncology and infectious disease research. This guide provides a comprehensive comparative analysis of the biological activities of these derivatives, grounded in experimental data and established scientific principles. We will delve into their mechanisms of action, provide detailed protocols for their evaluation, and present a comparative analysis of their efficacy, offering researchers, scientists, and drug development professionals a robust framework for advancing their research in this area.

Section 1: Anticancer Activity of 5-Chloro-2-(methylamino)benzamide Derivatives

The quest for novel anticancer agents has led to the exploration of various molecular scaffolds, with 5-Chloro-2-(methylamino)benzamide derivatives demonstrating notable efficacy against a range of cancer cell lines. Their cytotoxic effects are often attributed to the inhibition of key enzymes involved in DNA repair and cellular proliferation, such as Poly(ADP-ribose) polymerase (PARP) and topoisomerases, as well as enzymes implicated in inflammation and cancer progression, like cyclooxygenase-2 (COX-2).

Mechanism of Action: Targeting the Pillars of Cancer Cell Survival

A key to the anticancer potential of this class of compounds lies in their ability to induce synthetic lethality . This phenomenon occurs when a combination of deficiencies in two or more genes leads to cell death, whereas a deficiency in only one of these genes does not. Many 5-Chloro-2-(methylamino)benzamide derivatives function as PARP inhibitors. In cancer cells with pre-existing defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated DNA repair by these derivatives leads to an accumulation of DNA damage, ultimately triggering apoptosis.[1][2][3][4]

Furthermore, some derivatives have been shown to inhibit topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[5] By stabilizing the topoisomerase I-DNA complex, these inhibitors prevent the re-ligation of the DNA strand, leading to double-strand breaks and cell cycle arrest.[6][7]

The anti-inflammatory and anticancer properties of some derivatives are also linked to the inhibition of COX-2, an enzyme often overexpressed in tumors that plays a role in angiogenesis and tumor growth.[8][9][10][11]

PARP_Inhibition_Pathway cluster_0 Normal Cell (BRCA Proficient) cluster_1 Cancer Cell (BRCA Deficient) DNA_Damage_N DNA Single-Strand Break PARP_N PARP Activation & Repair DNA_Damage_N->PARP_N activates Cell_Survival_N Cell Survival PARP_N->Cell_Survival_N leads to BRCA_Repair_N BRCA-mediated Homologous Recombination (for double-strand breaks) DNA_Damage_C DNA Single-Strand Break PARP_Blocked_C PARP Trapping & Inhibition of Repair DNA_Damage_C->PARP_Blocked_C PARP_Inhibitor 5-Chloro-2-(methylamino)benzamide Derivative (PARP Inhibitor) PARP_Inhibitor->PARP_Blocked_C inhibits DSB_Formation_C Replication Fork Collapse -> Double-Strand Break PARP_Blocked_C->DSB_Formation_C Defective_BRCA_Repair_C Defective Homologous Recombination DSB_Formation_C->Defective_BRCA_Repair_C Apoptosis_C Apoptosis Defective_BRCA_Repair_C->Apoptosis_C leads to

Figure 1: Mechanism of PARP inhibition and synthetic lethality.
Experimental Protocols for Anticancer Activity Assessment

To rigorously evaluate the anticancer potential of 5-Chloro-2-(methylamino)benzamide derivatives, a series of standardized in vitro assays are essential.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the 5-Chloro-2-(methylamino)benzamide derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with derivatives and vehicle control Incubation_1->Compound_Treatment Incubation_2 Incubate 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate 4h MTT_Addition->Incubation_3 Formazan_Solubilization Remove medium, add DMSO Incubation_3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the MTT cell viability assay.

This assay quantifies the ability of the derivatives to inhibit the enzymatic activity of PARP1.[14][15][16]

Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Reaction Mixture: Prepare a reaction mixture containing the 5-Chloro-2-(methylamino)benzamide derivative at various concentrations, activated DNA, and biotinylated NAD+.

  • Enzyme Addition: Add purified PARP1 enzyme to initiate the reaction and incubate for 1 hour at room temperature.

  • Detection: Add streptavidin-HRP conjugate, followed by a chemiluminescent substrate.

  • Signal Measurement: Measure the chemiluminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of PARP1 activity and determine the IC50 value.

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compounds.[17][18][19][20]

Protocol:

  • Cell Treatment: Treat cancer cells with the derivatives for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Comparative Analysis of Anticancer Activity

The following table summarizes the reported anticancer activities of several 5-Chloro-2-(methylamino)benzamide derivatives against various cancer cell lines.

DerivativeTarget(s)Cancer Cell LineIC50 / GI50 (µM)Reference
Compound A PARP1BRCA-deficient NALM6 leukemiaPotent anti-clonogenic activity[14]
Compound B Topoisomerase I, COX-2Human colon cancer (HCT-116)Not specified[21]
Compound C Not specifiedJurkat T-cell lymphomaDose-dependent inhibition[8]
Compound D Not specifiedHuman leukemia (HL-60RG)Dose-dependent inhibition[8]
Compound 4j Not specifiedHuman pancreatic carcinoma (MIA PaCa-2)High sensitivity

Section 2: Antimicrobial Activity of 5-Chloro-2-(methylamino)benzamide Derivatives

In addition to their anticancer properties, derivatives of the 5-Chloro-2-(methylamino)benzamide scaffold, particularly those related to salicylanilides, have demonstrated significant antimicrobial activity against a spectrum of pathogens, including bacteria and fungi.[15][22]

Mechanism of Action: Disrupting Microbial Homeostasis

The antimicrobial mechanism of these compounds is often multifaceted. For salicylanilide-related derivatives, it is hypothesized that they can disrupt the proton motive force across microbial cell membranes, leading to a collapse of the electrochemical gradient essential for ATP synthesis and nutrient transport. The lipophilicity of these compounds, influenced by the chloro- and other substituents, plays a crucial role in their ability to penetrate microbial cell walls and membranes.[23] The presence of the amide linkage is also considered important for their activity.[15]

Experimental Protocols for Antimicrobial Activity Assessment

The antimicrobial efficacy of the derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[24][25][26][27]

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the 5-Chloro-2-(methylamino)benzamide derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow Start Start Serial_Dilution Prepare serial dilutions of derivatives in 96-well plate Start->Serial_Dilution Inoculum_Prep Prepare standardized microbial inoculum Serial_Dilution->Inoculum_Prep Inoculation Inoculate all wells (except negative control) Inoculum_Prep->Inoculation Incubation Incubate under appropriate conditions Inoculation->Incubation Visual_Inspection Visually inspect for microbial growth Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no growth Visual_Inspection->MIC_Determination End End MIC_Determination->End

Figure 3: Workflow for MIC determination by broth microdilution.
Comparative Analysis of Antimicrobial Activity

The following table presents a comparison of the antimicrobial activity of salicylanilide-related derivatives, which share a similar structural backbone with the topic compounds.

Derivative TypeTarget Organism(s)Reported ActivityReference
5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides Mycobacterial, bacterial, and fungal strainsActivity comparable or higher than standards (isoniazid, fluconazole, penicillin G, ciprofloxacin)[15][22]
Sulfonamides with 5-chloro-2-hydroxybenzoic acid scaffold Methicillin-resistant Staphylococcus aureus (MRSA)MIC of 15.62-31.25 µmol/L[24][28]
Salicylanilide Esters Gram-positive bacteria, mycobacteriaPotent activity, including against resistant strains[29]
AIM33 (a salicylanilide derivative) Staphylococcus aureusMIC as low as 0.5 µg/ml[30]

Section 3: Structure-Activity Relationship (SAR) and Future Directions

The biological activity of 5-Chloro-2-(methylamino)benzamide derivatives is intricately linked to their chemical structure. The nature and position of substituents on the benzamide and phenyl rings can significantly influence their potency, selectivity, and pharmacokinetic properties.[31][32][33][34][35][36]

For anticancer activity, modifications that enhance the interaction with the target enzyme's active site, such as introducing groups that can form hydrogen bonds or occupy hydrophobic pockets, are crucial.[31][32] In the context of antimicrobial activity, lipophilicity is a key determinant for membrane permeability and, consequently, efficacy.[23]

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives to establish more definitive structure-activity relationships.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In vivo evaluation: Assessing the efficacy and safety of the most promising derivatives in preclinical animal models of cancer and infectious diseases.

  • Combination therapies: Investigating the synergistic effects of these derivatives with existing anticancer and antimicrobial agents.

By adopting a multidisciplinary approach that integrates synthetic chemistry, molecular and cellular biology, and pharmacology, the full therapeutic potential of 5-Chloro-2-(methylamino)benzamide derivatives can be unlocked, paving the way for the development of novel and effective treatments for cancer and infectious diseases.

References

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  • Imramovsky, A., Pesko, M., Kralova, K., Vejsova, M., Stolarikova, J., Vinsova, J., & Jampilek, J. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 16(3), 2414-2430. Available from: [Link]

  • Zaytsev, A. V., Eurtiv, V., & Gornostaev, E. A. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceutical Chemistry Journal, 55(2), 143-149.
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  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-din, M. M. S. (2021). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Pharmaceuticals, 14(11), 1093.
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  • Atak, Y. K., & E-Karamany, A. (2023). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. International Journal of Molecular Sciences, 24(14), 11599.
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  • Zadrazilova, I., Pospisilova, S., & Vinsova, J. (2014). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. Current pharmaceutical design, 20(38), 6043–6054.
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  • Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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  • Encyclopedia.pub. Causes and Mechanisms of PARP Inhibitor Resistance. Available from: [Link]

  • Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440.
  • Le, A. T., & Le, T. V. (2023).
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  • Li, K., & Wu, W. K. K. (2021). Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer. Frontiers in immunology, 12, 643333.
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Validation

A Comparative Analysis of Chromatography Columns for the Determination of 5-Chloro-2-(methylamino)benzamide

Abstract This guide provides a comprehensive performance comparison of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of 5-Chloro-2-(methylamino)benzamide, a key intermediate and potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive performance comparison of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of 5-Chloro-2-(methylamino)benzamide, a key intermediate and potential impurity in pharmaceutical manufacturing. Due to its polar and basic nature, this analyte presents unique challenges for retention and peak shape in reversed-phase chromatography. We evaluate three distinct stationary phases: a traditional C18, a Phenyl-Hexyl, and a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Performance metrics, including retention factor, peak symmetry, and resolution, are critically assessed to provide researchers and drug development professionals with a practical framework for selecting the optimal chromatographic conditions for their specific analytical needs.

Introduction: The Analytical Challenge

5-Chloro-2-(methylamino)benzamide is a substituted benzamide derivative whose accurate quantification is critical for ensuring the quality and safety of pharmaceutical products. The molecule's structure, featuring a polar benzamide group and a secondary amine, classifies it as a polar basic compound. Such compounds are notoriously difficult to analyze using standard reversed-phase (RP) liquid chromatography.[1][2] The primary challenges include:

  • Poor Retention: Highly polar analytes have limited interaction with non-polar stationary phases like C18, often leading to elution near or at the void volume, especially with highly aqueous mobile phases.[2][3]

  • Peak Tailing: The basic methylamino group can engage in secondary ionic interactions with acidic residual silanols on the surface of silica-based columns, resulting in asymmetric or tailing peaks.

  • Alternative Selectivity: Achieving adequate resolution between the main analyte and its structurally similar impurities requires a column that offers unique selectivity beyond simple hydrophobicity.

This guide aims to address these challenges by systematically evaluating three columns with different separation mechanisms to provide a robust solution for the analysis of 5-Chloro-2-(methylamino)benzamide.

Experimental Design and Rationale

The selection of chromatographic columns and mobile phases was driven by the physicochemical properties of the analyte and the fundamental principles of liquid chromatography.

Column Selection Rationale

Three columns with distinct stationary phase chemistries were selected to explore different retention mechanisms:

  • Traditional C18 (L1): A conventional octadecylsilane column serves as the baseline. It separates compounds primarily based on hydrophobicity. While challenges are expected, its performance is a crucial benchmark.

  • Phenyl-Hexyl: This phase offers an alternative selectivity to C18.[4][5] The phenyl ring provides π-π interactions with aromatic analytes, while the hexyl linker imparts moderate hydrophobicity.[6] This mixed-mode interaction can be advantageous for separating compounds with aromatic systems.[7]

  • HILIC (Amide): Hydrophilic Interaction Liquid Chromatography is an excellent alternative for retaining highly polar compounds that are poorly retained in reversed-phase mode.[8][9][10] In HILIC, a polar stationary phase (like an amide-bonded phase) is used with a high-organic, low-aqueous mobile phase, promoting the retention of polar analytes.[11][12]

Mobile Phase Rationale

The mobile phase composition was tailored for each column to optimize analyte retention and peak shape:

  • For C18 and Phenyl-Hexyl (Reversed-Phase Mode): A mobile phase consisting of acetonitrile and a buffered aqueous phase (Ammonium Acetate, pH 5.0) was used. The slightly acidic pH helps to suppress the ionization of residual silanols on the column, thereby minimizing peak tailing.

  • For HILIC: A high percentage of acetonitrile with a small amount of aqueous buffer is used to facilitate the partitioning mechanism characteristic of HILIC separations.[10] This environment allows for strong retention of the polar analyte.

Materials and Methods

Reagents and Standards
  • 5-Chloro-2-(methylamino)benzamide reference standard was purchased from a certified supplier.

  • HPLC-grade acetonitrile, methanol, and water were used.

  • Ammonium acetate (LC-MS grade) was used for buffer preparation.

Standard Preparation

A stock solution of 5-Chloro-2-(methylamino)benzamide was prepared in methanol at a concentration of 1.0 mg/mL. Working standards were prepared by diluting the stock solution with the initial mobile phase of each respective method to a final concentration of 10 µg/mL.

Chromatographic Systems and Conditions

All experiments were performed on a UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector set to 254 nm.

Table 1: Chromatographic Conditions

ParameterMethod A: C18Method B: Phenyl-HexylMethod C: HILIC (Amide)
Column C18, 2.7 µm, 3.0 x 100 mmPhenyl-Hexyl, 2.7 µm, 3.0 x 100 mmAmide, 3.5 µm, 3.0 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.010 mM Ammonium Acetate in Water, pH 5.095:5 Acetonitrile:Water w/ 10 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileAcetonitrile50:50 Acetonitrile:Water w/ 10 mM Ammonium Acetate, pH 5.0
Gradient 10-90% B in 10 min10-90% B in 10 min0-50% B in 10 min
Flow Rate 0.5 mL/min0.5 mL/min0.5 mL/min
Column Temp. 30 °C30 °C40 °C
Injection Vol. 2 µL2 µL2 µL
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Experimental Workflow

The following diagram outlines the systematic approach taken for this comparative study.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Evaluation P1 Prepare Mobile Phases (Aqueous & Organic) P3 Prepare Working Standard (10 µg/mL in Initial MP) P1->P3 P2 Prepare Analyte Stock (1 mg/mL in MeOH) P2->P3 A1 Equilibrate Column (10 column volumes) P3->A1 A2 Inject Standard (n=5) A1->A2 A3 Run Gradient Method A2->A3 A4 Acquire UV Data (254 nm) A3->A4 C1 Method A: C18 C2 Method B: Phenyl-Hexyl C3 Method C: HILIC D1 Integrate Peaks A4->D1 D2 Calculate SST Parameters (RT, Tailing, Plates, k') D1->D2 D3 Compare Performance D2->D3

Caption: Experimental workflow for column performance comparison.

System Suitability Testing (SST)

To ensure the validity of the results, system suitability was evaluated according to USP <621> guidelines.[13][14][15][16] Key parameters included retention time (RT), retention factor (k'), USP tailing factor (T), and theoretical plates (N). All analyses were performed with five replicate injections.

Results and Discussion

The performance of the three columns was evaluated based on their ability to retain the analyte, produce symmetrical peaks, and provide high efficiency. The results are summarized in Table 2.

Table 2: Comparative Performance Data for 5-Chloro-2-(methylamino)benzamide Analysis

ParameterMethod A: C18Method B: Phenyl-HexylMethod C: HILIC (Amide)USP Acceptance Criteria
Retention Time (RT) (min) 1.853.216.45-
Retention Factor (k') 0.541.684.38> 2.0 Recommended
USP Tailing Factor (T) 2.11.41.1≤ 2.0
Theoretical Plates (N) 4,5009,80012,500> 2,000
RSD of RT (%) (n=5) 0.850.250.15< 1.0%
Analysis on C18 Column

The C18 column, representing the most common reversed-phase chemistry, struggled with this polar basic analyte. The retention factor (k') of 0.54 indicates very weak retention, with the peak eluting close to the solvent front. This is a classic sign of a polar compound having insufficient hydrophobic interaction with the C18 ligands.[3] Furthermore, the USP tailing factor of 2.1 is outside the acceptable limit of ≤ 2.0, confirming the presence of undesirable secondary interactions between the analyte's basic amine and the silica surface. This column would not be suitable for a robust quantitative method without significant method development, such as the use of ion-pairing agents.

Analysis on Phenyl-Hexyl Column

The Phenyl-Hexyl column offered a significant improvement over the C18 phase. The retention factor increased to 1.68, demonstrating that the alternative selectivity provided by the phenyl rings enhances interaction with the analyte.[4][6] This is likely due to π-π interactions between the stationary phase and the aromatic ring of the benzamide. The peak shape was also much improved, with a tailing factor of 1.4, which is well within the acceptable range. The theoretical plates were more than double that of the C18 column, indicating much higher efficiency. This column represents a viable option for this analysis, providing a good balance of retention and peak shape.

Analysis on HILIC (Amide) Column

The HILIC column provided the best overall performance. It yielded a strong retention factor of 4.38, demonstrating its suitability for highly polar compounds.[8][11] This strong retention moves the analyte peak away from any early-eluting, unretained impurities. Most impressively, the HILIC column produced a highly symmetrical peak with a tailing factor of 1.1 and the highest theoretical plate count (12,500). This indicates a highly efficient and specific interaction, free from the secondary effects that plagued the C18 column. The high organic mobile phase used in HILIC also offers the benefit of enhanced sensitivity when coupled with mass spectrometry detection.[9][10]

Conclusion and Recommendations

This study demonstrates that the choice of chromatography column is critical for the successful analysis of the polar basic compound 5-Chloro-2-(methylamino)benzamide.

  • C18 Column: Not recommended for this analyte due to poor retention and significant peak tailing.

  • Phenyl-Hexyl Column: A suitable choice that provides adequate retention and good peak shape. It is a significant improvement over standard C18 and can be used for routine quality control applications.

  • HILIC (Amide) Column: The highly recommended option. It delivers superior retention, exceptional peak symmetry, and the highest efficiency. This column is ideal for methods requiring high sensitivity, resolution, and robustness, particularly in a drug development or regulated environment.

For researchers developing new methods for this or similar polar basic analytes, exploring HILIC or alternative selectivity reversed-phase columns like Phenyl-Hexyl is a far more effective strategy than attempting to force a separation on a traditional C18 phase.

References

  • Jandera, P. (2010). HILIC methods in pharmaceutical analysis. Journal of Separation Science, 33(6-7), 698-715. Available at: [Link]

  • Guo, Y., & Gaiki, S. (2011). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Pharmaceutical Technology, 35(4). Available at: [Link]

  • Dejaegher, B., & Vander Heyden, Y. (2011). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. LCGC Europe, 24(4). Available at: [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies, Inc. Available at: [Link]

  • United States Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP. Available at: [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. SMT. Available at: [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex Inc. Available at: [Link]

  • Dejaegher, B., & Vander Heyden, Y. (2010). HILIC methods in pharmaceutical analysis. Academia.edu. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]

  • Wassim, N. et al. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC International. Available at: [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent Technologies, Inc. Available at: [Link]

  • Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Waters Corporation. Available at: [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Phenomenex Inc. Available at: [Link]

  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. YMC America, Inc. Available at: [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-(methylamino)benzamide

Hazard Identification and Risk Assessment: An Inferential Approach Due to the absence of a dedicated SDS for 5-Chloro-2-(methylamino)benzamide, a conservative risk assessment must be conducted based on its chemical struc...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: An Inferential Approach

Due to the absence of a dedicated SDS for 5-Chloro-2-(methylamino)benzamide, a conservative risk assessment must be conducted based on its chemical structure—a chlorinated and N-methylated benzamide. Structurally similar compounds, such as 5-Chloro-2-(methylamino)benzophenone and 2-amino-5-chlorobenzamide, exhibit a range of hazards that should be cautiously attributed to the target compound.

Inferred Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]

The presence of a chlorinated aromatic ring also classifies this compound as a halogenated organic waste, which requires specific disposal pathways to prevent the formation of toxic byproducts.[2][3]

Prerequisite Safety Measures: Personal Protective Equipment (PPE) and Engineering Controls

Before handling 5-Chloro-2-(methylamino)benzamide for any purpose, including disposal, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All handling of this compound, especially in powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Eye and Face Protection: Wear ANSI-approved chemical safety goggles or a face shield.[5]

  • Skin Protection: Chemical-resistant gloves (nitrile or neoprene) are essential. A lab coat or chemical-resistant apron should also be worn.[6]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required.

Quantitative Data Summary

The following table summarizes key physicochemical data for 5-Chloro-2-(methylamino)benzamide and a closely related compound, providing a basis for safe handling and disposal decisions.

Property5-Chloro-2-(methylamino)benzamide5-Chloro-2-(methylamino)benzophenone (Analog)[7]
CAS Number 31823-19-51022-13-5
Molecular Formula C₈H₉ClN₂OC₁₄H₁₂ClNO
Molecular Weight 184.63 g/mol 245.70 g/mol
Appearance Solid (presumed)Light yellow to amber powder/crystal
Melting Point Data not available93-95 °C
Inferred Hazards Harmful if swallowed, Skin/Eye/Respiratory Irritant (by analogy)Harmful if swallowed, Skin/Eye/Respiratory Irritant[1]
Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the disposal of 5-Chloro-2-(methylamino)benzamide waste.

Materials Required:

  • Appropriate PPE (as outlined in Section 2)

  • Designated, labeled hazardous waste container for halogenated organic solids

  • Waste accumulation log

  • Chemical spill kit

Procedure:

  • Waste Segregation:

    • Collect all solid waste of 5-Chloro-2-(methylamino)benzamide in a dedicated, properly labeled hazardous waste container.[2]

    • The container must be clearly marked as "Hazardous Waste - Halogenated Organic Solids" and list "5-Chloro-2-(methylamino)benzamide" as a constituent.[8]

    • Do not mix with non-halogenated waste to avoid costly and complex disposal procedures.[8]

  • Container Management:

    • The waste container must be kept securely closed at all times, except when adding waste.[9]

    • Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials, such as strong oxidizing agents.[4]

  • Decontamination of Empty Containers:

    • Thoroughly rinse empty containers that held 5-Chloro-2-(methylamino)benzamide with a suitable organic solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as halogenated organic liquid waste.

    • Once decontaminated, the container can be disposed of as non-hazardous waste, or recycled according to institutional policies.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into the designated halogenated organic solid waste container.[6]

    • Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed facility to ensure complete destruction and prevent the formation of dioxins and other toxic byproducts.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-2-(methylamino)benzamide.

DisposalWorkflow Disposal Workflow for 5-Chloro-2-(methylamino)benzamide start Start: Waste Generation is_solid Is the waste solid? start->is_solid solid_waste Collect in Halogenated Organic Solids Container is_solid->solid_waste Yes is_liquid Is the waste liquid (e.g., rinsate)? is_solid->is_liquid No container_full Container Full? solid_waste->container_full liquid_waste Collect in Halogenated Organic Liquids Container is_liquid->liquid_waste Yes spill Spill Occurs is_liquid->spill No liquid_waste->container_full spill_cleanup Clean with inert absorbent. Collect as solid waste. spill->spill_cleanup spill_cleanup->solid_waste seal_label Seal and Label Container with Hazardous Waste Tag container_full->seal_label Yes ehs_pickup Arrange for EHS Pickup seal_label->ehs_pickup incineration High-Temperature Incineration by Licensed Facility ehs_pickup->incineration

Caption: Decision workflow for the segregation and disposal of 5-Chloro-2-(methylamino)benzamide waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 5-Chloro-2-(methylamino)benzamide, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • 5-chloro-2-(methylamino)benzophenone 99 % (c005b-004401). Cenmed Enterprises. [Link]

  • Safety Data Sheet Benzamide. Metasci. [Link]

  • Safety Data Sheet: Benzamidine hydrochloride. Carl ROTH. (2025-04-07). [Link]

  • Spoxazomicin D and Oxachelin C, Potent Neuroprotective Carboxamides from the Appalachian Coal Fire-Associated Isolate Streptomyces sp. RM-14-6. PMC - NIH. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. NIH. [Link]

  • 5-chloro-2-(methylamino)benzamide (C8H9ClN2O). PubChemLite. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide chloride. PubChem. [Link]

  • Understanding Amides (A2 Chemistry). YouTube. (2021-12-19). [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. (2017-06-04). [Link]

  • Amide. Wikipedia. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018-02-28). [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. (2022-01-19). [Link]

  • 1,2-Redox Transpositions of Tertiary Amides. Journal of the American Chemical Society. (2023-09-27). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPS. [Link]

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